4-(p-Tolyl)butyric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWOVMRDYFFXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196434 | |
| Record name | 4-p-Tolylbutyric acid | |
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Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4521-22-6 | |
| Record name | 4-Methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-p-Tolylbutyric acid | |
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| Record name | 4521-22-6 | |
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| Record name | 4-p-Tolylbutyric acid | |
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| Record name | 4-p-tolylbutyric acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.591 | |
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| Record name | 4-p-Tolylbutyric acid | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(p-Tolyl)butyric Acid from Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust and efficient method for synthesizing 4-(p-Tolyl)butyric acid, a valuable building block in pharmaceutical and chemical research. The synthesis leverages the Friedel-Crafts acylation of toluene with γ-butyrolactone, followed by a reduction of the resulting keto-acid. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Introduction: The Significance of this compound
This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The structural motif of an arylbutyric acid is found in a variety of biologically active molecules. This synthesis route, starting from readily available and cost-effective materials like toluene and γ-butyrolactone, presents an attractive and scalable method for producing this key intermediate.
The Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from γ-butyrolactone is typically achieved through a two-step process:
-
Friedel-Crafts Acylation: Toluene undergoes a Friedel-Crafts acylation reaction with γ-butyrolactone in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-oxo-4-(p-tolyl)butanoic acid.[1][2]
-
Reduction: The keto group of the intermediate, 4-oxo-4-(p-tolyl)butanoic acid, is then reduced to a methylene group to yield the final product, this compound. This can be accomplished using methods like the Clemmensen or Wolff-Kishner reduction.[3][4][5][6]
This approach is advantageous as it avoids the use of hazardous reagents like diazomethane and provides good yields.[1]
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Friedel-Crafts Acylation: The Key C-C Bond Formation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7][8][9] In this specific synthesis, the reaction proceeds as follows:
-
Activation of Butyrolactone: The Lewis acid catalyst, aluminum chloride, coordinates with the carbonyl oxygen of γ-butyrolactone. This coordination polarizes the C-O bond, making the carbonyl carbon highly electrophilic.
-
Formation of the Acylium Ion Complex: The lactone ring opens to form a complex containing a resonance-stabilized acylium ion. This species is the active electrophile in the reaction.[8]
-
Electrophilic Attack: The electron-rich toluene ring attacks the electrophilic acylium ion complex. The methyl group of toluene is an activating group and directs the substitution to the para position due to steric hindrance at the ortho positions.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the 4-oxo-4-(p-tolyl)butanoic acid complexed with aluminum chloride.[7]
-
Hydrolysis: Aqueous workup destroys the aluminum chloride complex, liberating the keto-acid product.
Caption: Friedel-Crafts Acylation Workflow.
Reduction of the Keto Group: Choosing the Right Method
The choice of reduction method for the intermediate keto-acid is critical and depends on the overall stability of the molecule.
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[3][6] It is particularly effective for aryl-alkyl ketones.[3][6] However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.[3][10]
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[5][11][12] It is a valuable alternative for substrates that are unstable in strong acid.[5][10]
For the synthesis of this compound, both methods are viable, with the Clemmensen reduction often being a more classical choice for this type of transformation.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Toluene | 92.14 | (Excess, Solvent) | - |
| γ-Butyrolactone | 86.09 | (To be determined) | (Limiting Reagent) |
| Anhydrous Aluminum Chloride | 133.34 | (Stoichiometric excess) | - |
| Zinc Amalgam (Zn(Hg)) | - | (Excess) | - |
| Concentrated Hydrochloric Acid | 36.46 | (Excess) | - |
| Diethyl Ether | 74.12 | (For extraction) | - |
| Saturated Sodium Bicarbonate Solution | - | (For washing) | - |
| Anhydrous Magnesium Sulfate | 120.37 | (For drying) | - |
Procedure
Step 1: Friedel-Crafts Acylation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Charge the flask with anhydrous aluminum chloride and an excess of toluene.
-
Cool the mixture in an ice bath and slowly add γ-butyrolactone dropwise from the addition funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature, then heat to a moderate temperature (e.g., 50-60°C) for a specified period (e.g., 1-2 hours) to ensure complete reaction.[1]
-
Cool the reaction mixture back to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the complex.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to extract the acidic product.
-
Acidify the bicarbonate layer with concentrated hydrochloric acid to precipitate the crude 4-oxo-4-(p-tolyl)butanoic acid.
-
Filter the solid, wash with cold water, and dry.
Step 2: Clemmensen Reduction
-
In a round-bottom flask equipped with a reflux condenser, add the crude 4-oxo-4-(p-tolyl)butanoic acid, zinc amalgam, and concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and decant the aqueous layer.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution.
-
Acidify the bicarbonate layer with concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
References
- 1. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 2. 4-Phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. Clemmensen Reduction [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Wolff-Kishner Reduction [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-(p-Tolyl)butyric Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
4-(p-Tolyl)butyric acid, also known by its IUPAC name 4-(4-methylphenyl)butanoic acid, is an aromatic carboxylic acid. Its molecular structure, featuring a butyric acid chain attached to a p-tolyl group, imparts a combination of hydrophilic (the carboxylic acid head) and lipophilic (the aromatic ring and alkyl chain) characteristics. This amphiphilicity makes it a valuable building block and intermediate in various fields of chemical research and development.[1] In the pharmaceutical industry, it serves as a scaffold for the synthesis of more complex, biologically active molecules, where its metabolic pathways and interactions are of significant interest.[2] Furthermore, its properties are leveraged in the formulation of specialty polymers and chemicals, enhancing the performance characteristics of materials like plastics and coatings.[2] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and essential safety information for researchers, scientists, and drug development professionals.
Compound Identification
Correctly identifying a chemical substance is the foundation of all scientific research. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 4521-22-6 | [3][4] |
| IUPAC Name | 4-(4-methylphenyl)butanoic acid | [3] |
| Synonyms | 4-(4-Methylphenyl)butyric acid, Benzenebutanoic acid, 4-methyl- | [1][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [4] |
| Molecular Weight | 178.23 g/mol | [1] |
| SMILES | CC1=CC=C(CCCC(O)=O)C=C1 | |
| InChIKey | IXWOVMRDYFFXGI-UHFFFAOYSA-N | [3][5] |
Core Physicochemical Properties: A Summary
The utility of a compound in drug development and material science is dictated by its physicochemical profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Significance in R&D | Source(s) |
| Appearance | White to cream crystalline powder or flakes | Indicates purity and handling characteristics. | [4] |
| Melting Point | 54 - 63 °C | Critical for purity assessment and formulation processing (e.g., hot-melt extrusion). | [1] |
| Boiling Point | 150 °C @ 1 mmHg | Defines the upper-temperature limit for handling in a liquid state and is used in purification by distillation. | [4][6] |
| Density | 1.072 g/cm³ | Important for formulation calculations and process engineering. | [4] |
| pKa (Predicted) | 4.77 ± 0.10 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. | [6] |
| logP (Predicted) | 2.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
Detailed Physicochemical Analysis
Acidity and Ionization (pKa)
The carboxylic acid moiety is the primary ionizable group in this compound. Its acidity, quantified by the pKa, is a critical parameter. The predicted pKa of approximately 4.77 indicates it is a weak acid, similar to other benzoic and phenylalkanoic acids.[6]
Scientific Rationale: At a pH below its pKa, the compound will exist predominantly in its neutral, protonated form (-COOH). At a pH above its pKa, it will be in its ionized, deprotonated carboxylate form (-COO⁻). This equilibrium is fundamentally important in drug development:
-
Absorption: The neutral form is generally more lipophilic and thus more readily absorbed across lipid-rich biological membranes, such as the gastrointestinal tract.
-
Solubility: The ionized (salt) form is typically much more soluble in aqueous media, which is crucial for developing parenteral (injectable) formulations.
-
Target Binding: The charge state can dramatically affect how the molecule interacts with its biological target.
Lipophilicity and Permeability (logP)
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. A predicted XLogP3 value of 2.8 suggests that this compound has a preference for a lipid environment over an aqueous one, but is not excessively greasy.
Scientific Rationale:
-
A positive logP value is essential for passive diffusion across cell membranes.
-
Values in the range of 1-3 are often considered optimal for oral drug candidates, balancing the need for membrane permeability with sufficient aqueous solubility to prevent precipitation in the GI tract. Compounds with very high logP values (>5) often suffer from poor aqueous solubility and high metabolic turnover.
Solubility Profile
-
In acidic aqueous media (e.g., pH < 3): Solubility is expected to be low, as the compound exists in its neutral, less polar form.
-
In basic aqueous media (e.g., pH > 6): Solubility will be significantly higher due to the formation of the highly polar carboxylate salt.
-
In organic solvents: It is expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO, which can solvate both the carboxylic acid group and the aromatic ring.
Understanding this profile is paramount for selecting appropriate vehicles for in vitro assays and for developing viable drug formulations.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable aspects of chemical research. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals:
-
A singlet for the methyl (-CH₃) protons on the tolyl group around 2.3 ppm.
-
Two doublets for the aromatic protons (AA'BB' system) in the 7.0-7.2 ppm range.
-
Three multiplets for the butyric acid chain protons (-CH₂-CH₂-CH₂-) between approximately 1.8 and 2.6 ppm.
-
A broad singlet for the acidic carboxyl proton (-COOH), typically above 10-12 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum provides information on the carbon framework.[5] Expected signals include:
-
The carbonyl carbon (-C=O) signal downfield, around 178-180 ppm.
-
Four distinct signals for the aromatic carbons, with the quaternary carbons appearing at different shifts than the protonated carbons.
-
Signals for the three aliphatic carbons of the butyric acid chain.
-
The methyl carbon signal upfield, around 21 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The IR spectrum of this compound will be dominated by:
-
A very broad O-H stretching band from the carboxylic acid dimer, centered around 3000 cm⁻¹.
-
A sharp and intense C=O (carbonyl) stretching band around 1700 cm⁻¹.
-
C-H stretching bands just above and below 3000 cm⁻¹ for the aromatic and aliphatic C-H bonds, respectively.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (178.23).[3]
Experimental Methodologies
To ensure data integrity, standardized and well-understood protocols must be followed. The following sections detail the methodologies for determining the most critical physicochemical parameters.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of a compound like this compound is crucial for efficiency and accuracy.
Caption: Logical workflow for the physicochemical characterization of a research compound.
Protocol 1: Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the acid as a strong base of known concentration is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized.
Rationale: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, the log term becomes zero, and thus pH = pKa. This condition occurs at the half-equivalence point of the titration.
Step-by-Step Protocol:
-
Preparation:
-
Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).
-
Accurately weigh approximately 50-100 mg of this compound and dissolve it in ~50 mL of a suitable co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.
-
-
Titration:
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (Vₑ) from the inflection point of the curve (often found using the maximum of the first derivative, ΔpH/ΔV).
-
Calculate the half-equivalence point volume (Vₑ/2).
-
The pKa is the pH value on the titration curve that corresponds to the Vₑ/2 volume.[7]
-
Perform the titration in triplicate to ensure reproducibility.[7]
-
Protocol 2: Determination of Thermodynamic Solubility by Shake-Flask Method
This is the gold-standard method for determining the equilibrium solubility of a compound.[5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Rationale: This method ensures that the system has reached true thermodynamic equilibrium, providing a solubility value that is independent of dissolution rate and more relevant to in-vivo conditions than kinetic solubility measurements.
Step-by-Step Protocol:
-
Preparation:
-
Prepare the desired solvent systems (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 M HCl).
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) for creating an analytical calibration curve (e.g., by HPLC-UV).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess should be clearly visible.
-
Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.[8]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand so that the excess solid can settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved microcrystals.
-
Accurately dilute the filtered supernatant with the analytical mobile phase.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
-
Calculation:
-
Using the calibration curve, calculate the concentration of the compound in the diluted sample.
-
Back-calculate to determine the concentration in the original undiluted supernatant. This value is the equilibrium solubility, typically expressed in µg/mL or mM.
-
Safety and Handling
Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.
-
Hazards: It is classified as harmful if swallowed (H302).[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.
Conclusion
This compound is a weakly acidic, moderately lipophilic compound with a well-defined chemical structure. Its physicochemical properties, particularly its pKa and logP, make it a compound of interest for applications ranging from pharmaceutical synthesis to materials science. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties, ensuring data quality and reproducibility in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound(4521-22-6) 13C NMR spectrum [chemicalbook.com]
- 5. This compound | 4521-22-6 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 4-(para-Tolyl)-butyric acid (CAS 4521-22-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Butyric Acid(107-92-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Core Mechanism of Action of 4-(p-Tolyl)butyric Acid in Lipid Regulation
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action of 4-(p-Tolyl)butyric acid in the regulation of lipid metabolism. Drawing upon established knowledge of structurally analogous compounds, namely butyric acid and 4-phenylbutyric acid, we propose a multi-faceted mechanism centered on the inhibition of histone deacetylases (HDACs) and the potential activation of peroxisome proliferator-activated receptor-alpha (PPARα). This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the core pathways and providing detailed experimental protocols for the validation of these proposed mechanisms.
Introduction: The Emerging Role of Aryl-Substituted Short-Chain Fatty Acids in Lipid Homeostasis
The prevalence of metabolic disorders characterized by dyslipidemia has spurred intensive research into novel therapeutic agents. Among these, short-chain fatty acids (SCFAs) and their derivatives have garnered significant attention for their lipid-regulating properties.[1][2] Butyric acid, a well-studied SCFA, and its phenyl-substituted derivative, 4-phenylbutyric acid (PBA), have demonstrated efficacy in modulating key aspects of lipid metabolism, including de novo lipogenesis, fatty acid β-oxidation, and cholesterol homeostasis.[1][2] this compound, an aryl-substituted butyric acid derivative, is a compound of interest owing to its structural similarity to these known lipid-modulating agents. This guide delineates a proposed mechanistic framework for its action and provides the experimental means to interrogate it.
Proposed Core Mechanism of Action of this compound
Based on the established activities of its structural analogs, we hypothesize that this compound exerts its lipid-regulatory effects through two primary, potentially interconnected, mechanisms: histone deacetylase (HDAC) inhibition and peroxisome proliferator-activated receptor alpha (PPARα) activation.
Histone Deacetylase (HDAC) Inhibition: An Epigenetic Gateway to Lipid Regulation
Butyric acid is a well-characterized HDAC inhibitor.[3][4] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and influencing the transcription of a specific subset of genes.[3][5] 4-phenylbutyric acid shares this HDAC inhibitory activity.[1][2] The structural conservation of the butyric acid moiety in this compound strongly suggests it may also function as an HDAC inhibitor.
Causality of Experimental Choice: The initial and most fundamental experiment to validate this proposed mechanism is to directly assess the HDAC inhibitory potential of this compound. A positive result would provide a strong foundation for its role as an epigenetic modulator of lipid metabolism.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: A Master Switch for Fatty Acid Catabolism
PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[6][7] PPARα, highly expressed in tissues with high fatty acid catabolism rates such as the liver, is a key regulator of genes involved in fatty acid uptake and β-oxidation.[7][8] Fatty acids and their derivatives are natural ligands for PPARs.[6] Notably, 4-phenylbutyric acid has been shown to upregulate PPARα.[9] Given its structure, this compound is a plausible candidate for a PPARα agonist.
Causality of Experimental Choice: A direct assessment of this compound's ability to activate PPARα is essential. This can be achieved through reporter gene assays, which provide a quantitative measure of receptor activation in a cellular context.
Downstream Effects on Lipid Metabolism
The dual action of HDAC inhibition and PPARα activation is proposed to converge on the regulation of key lipid metabolic pathways:
-
Inhibition of De Novo Lipogenesis and Cholesterol Synthesis: Butyric acid and PBA have been shown to downregulate de novo lipogenesis.[1][2] Butyrate, through HDAC inhibition, can impair the signaling of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol and fatty acid synthesis.[10] This leads to reduced expression of key enzymes such as HMG-CoA reductase.
-
Stimulation of Fatty Acid β-Oxidation: PPARα activation is a primary driver of fatty acid oxidation.[8] By activating PPARα, this compound would be expected to increase the expression of genes encoding enzymes involved in the mitochondrial and peroxisomal β-oxidation pathways.
A proposed signaling pathway for the action of this compound is depicted below:
Caption: Proposed mechanism of this compound in lipid regulation.
Experimental Validation Protocols
To substantiate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to mechanistic elucidation.
In Vitro Assessment of HDAC Inhibition
Objective: To determine if this compound directly inhibits histone deacetylase activity.
Methodology: Fluorometric HDAC Activity Assay
-
Prepare Nuclear Extracts: Isolate nuclear extracts from a relevant cell line (e.g., HepG2 human hepatoma cells) using a commercial nuclear extraction kit.
-
Assay Setup: In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
Nuclear Extract (containing HDACs)
-
This compound at various concentrations (e.g., 0.1 µM to 1 mM). Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (e.g., DMSO).
-
-
Substrate Addition: Add a fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Developer Addition: Add the developer solution, which releases the fluorophore from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.
Determination of PPARα Activation
Objective: To assess the ability of this compound to activate PPARα.
Methodology: PPARα Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with three plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the EC50 value.
Caption: Workflow for the PPARα reporter gene assay.
Analysis of Cellular Lipid Content and Metabolism
Objective: To quantify the effects of this compound on cellular lipid accumulation and key metabolic pathways.
Methodology: Lipidomics and Metabolic Flux Analysis
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 or primary hepatocytes) and treat with this compound at a concentration determined from previous assays.
-
Lipid Extraction: After treatment, wash the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[2]
-
Lipid Profiling by Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify changes in the levels of various lipid species, including triglycerides, cholesterol esters, and phospholipids.[2]
-
Fatty Acid Oxidation Assay:
-
Treat cells with this compound in the presence of radiolabeled fatty acids (e.g., [1-14C]palmitic acid).
-
Measure the production of 14CO2 and acid-soluble metabolites as an indicator of fatty acid oxidation rates.
-
-
De Novo Lipogenesis Assay:
-
Treat cells with this compound and a radiolabeled precursor for lipogenesis (e.g., [1,2-14C]acetic acid).
-
Extract total lipids and measure the incorporation of the radiolabel into the lipid fraction.
-
Gene Expression Analysis
Objective: To determine the effect of this compound on the expression of key genes involved in lipid metabolism.
Methodology: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat cells with this compound, then isolate total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers for target genes, including:
-
PPARα target genes: CPT1A, ACOX1
-
SREBP-2 target genes: HMGCR, LDLR
-
Lipogenesis genes: FASN, ACACA
-
Housekeeping genes for normalization: GAPDH, ACTB
-
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Putative Effects of this compound on Key Lipid Regulatory Parameters
| Parameter | Predicted Effect of this compound | Rationale (based on analogs) |
| HDAC Activity | Inhibition | Structural similarity to butyric acid |
| PPARα Activation | Agonism | Structural similarity to 4-phenylbutyric acid |
| Cellular Triglyceride Levels | Decrease | Enhanced fatty acid oxidation |
| Cellular Cholesterol Levels | Decrease | Impaired SREBP-2 signaling |
| Fatty Acid Oxidation Rate | Increase | PPARα activation |
| De Novo Lipogenesis Rate | Decrease | Impaired SREBP-2 signaling |
| CPT1A Gene Expression | Increase | PPARα target gene |
| HMGCR Gene Expression | Decrease | SREBP-2 target gene |
Conclusion
The proposed mechanism of action for this compound in lipid regulation, centered on HDAC inhibition and potential PPARα activation, provides a solid framework for further investigation. The experimental protocols detailed in this guide offer a robust approach to validate these hypotheses and to fully elucidate the therapeutic potential of this compound in the context of metabolic diseases. The convergence of epigenetic and transcriptional regulation presents an exciting avenue for the development of novel lipid-modulating agents.
References
- 1. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate functions as a histone deacetylase inhibitor to protect pancreatic beta cells from IL-1β-induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Data Analysis of 4-(p-Tolyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Molecular Architecture
In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is paramount. This guide serves as a comprehensive technical exploration into the spectroscopic analysis of 4-(p-Tolyl)butyric acid, a compound of interest in various chemical and pharmaceutical contexts. As a Senior Application Scientist, the following discourse is structured to not only present the spectral data but to also provide a didactic narrative on the principles and methodologies that underpin the interpretation of this data. Our approach is rooted in the core tenets of scientific integrity, offering a self-validating system of analysis that is both robust and reproducible.
This document eschews a rigid, templated format in favor of a logical and intuitive progression that mirrors the scientific process itself. We will journey through the fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to construct a holistic and unambiguous portrait of the molecular structure of this compound. Each section is designed to be a self-contained module, yet cohesively integrated to tell the complete story of this molecule through the language of spectroscopy.
The Molecular Blueprint: An Introduction to this compound
This compound, also known as 4-(4-methylphenyl)butanoic acid, possesses a chemical structure that marries an aromatic moiety with a carboxylic acid functionality via a flexible alkyl chain.[1][2] This unique combination of a hydrophobic aromatic ring and a polar carboxylic acid group imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and electronic landscape is crucial for predicting its reactivity, metabolic fate, and potential as a pharmacological agent or building block.
To this end, a multi-pronged spectroscopic approach is not merely advantageous but essential. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation allows for an unequivocal confirmation of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Experimental Protocol: NMR Sample Preparation
A representative protocol for the preparation of an NMR sample of this compound is as follows:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.
-
Standard Addition (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample to provide a zero reference point for the chemical shift scale.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The key parameters to analyze are the chemical shift (δ), integration, and multiplicity (splitting pattern).
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~7.1 | Doublet | 2H | Aromatic (ortho to -CH₃) |
| ~7.0 | Doublet | 2H | Aromatic (meta to -CH₃) |
| ~2.6 | Triplet | 2H | -CH₂- (adjacent to aromatic ring) |
| ~2.3 | Triplet | 2H | -CH₂- (adjacent to -COOH) |
| ~2.3 | Singlet | 3H | -CH₃ (aromatic) |
| ~1.9 | Multiplet | 2H | -CH₂- (middle of the chain) |
Interpretation:
-
Carboxylic Acid Proton: The highly deshielded proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically between 11 and 12 ppm.
-
Aromatic Protons: The aromatic protons will appear in the region of 7.0-7.2 ppm. Due to the para-substitution, the spectrum will exhibit a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-donating methyl group will be slightly more shielded (upfield) than the protons meta to it.
-
Alkyl Chain Protons: The methylene group adjacent to the aromatic ring (-CH₂-Ar) will be deshielded by the ring current and appear as a triplet around 2.6 ppm. The methylene group alpha to the carbonyl group (-CH₂-COOH) will also be deshielded and appear as a triplet around 2.3 ppm. The central methylene group will be the most shielded of the alkyl chain protons and will appear as a multiplet (likely a sextet) around 1.9 ppm.
-
Methyl Protons: The methyl group attached to the aromatic ring will give a sharp singlet at approximately 2.3 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | -COOH |
| ~138 | Aromatic (quaternary, attached to alkyl chain) |
| ~135 | Aromatic (quaternary, attached to -CH₃) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~35 | -CH₂- (adjacent to aromatic ring) |
| ~33 | -CH₂- (adjacent to -COOH) |
| ~27 | -CH₂- (middle of the chain) |
| ~21 | -CH₃ (aromatic) |
Interpretation:
-
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded and will appear at the downfield end of the spectrum, typically around 179 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the 120-140 ppm region. The two quaternary carbons will have distinct chemical shifts, as will the two types of protonated aromatic carbons.
-
Alkyl Chain Carbons: The carbons of the butyric acid chain will appear in the upfield region of the spectrum. The chemical shifts will be influenced by their proximity to the aromatic ring and the carbonyl group.
-
Methyl Carbon: The methyl carbon attached to the aromatic ring will be the most shielded carbon and will appear at the most upfield position, around 21 ppm.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule. The absorption of IR radiation at specific frequencies corresponds to particular functional groups, providing a "fingerprint" of the molecule.
Experimental Protocol: FTIR Sample Preparation (Solid)
For a solid sample like this compound, two common methods for IR analysis are:
-
Potassium Bromide (KBr) Pellet:
-
A small amount of the finely ground sample (1-2 mg) is mixed with dry KBr powder (100-200 mg).
-
The mixture is pressed under high pressure to form a transparent pellet.
-
The pellet is then placed in the IR beam for analysis.
-
-
Attenuated Total Reflectance (ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is then recorded.
-
Interpreting the IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid) |
| 1610, 1500 | Medium | C=C stretch (aromatic ring) |
| ~1410, ~920 | Medium, Broad | O-H bend (carboxylic acid dimer) |
| ~1300 | Medium | C-O stretch (carboxylic acid) |
| ~815 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Analysis:
-
The very broad absorption in the 3300-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.
-
The strong, sharp peak around 1710 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.
-
The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ confirms the presence of both moieties.
-
The absorptions in the 1610-1500 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring.
-
The strong band around 815 cm⁻¹ is a key diagnostic peak for para-disubstitution on a benzene ring.
Mass Spectrometry (MS): Weighing the Molecules and Their Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A common method for analyzing small organic molecules is Electron Ionization (EI).
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically after being separated by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Analysis of the Mass Spectrum
The mass spectrum of this compound will provide crucial information for structural confirmation.
Predicted Mass Spectrum Data for this compound:
| m/z | Proposed Fragment |
| 178 | [M]⁺• (Molecular Ion) |
| 161 | [M - OH]⁺ |
| 133 | [M - COOH]⁺ |
| 118 | [C₉H₁₀]⁺• (from McLafferty rearrangement) |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Fragmentation Pattern Analysis:
-
Molecular Ion Peak: The peak at m/z 178 corresponds to the molecular weight of this compound (C₁₁H₁₄O₂).[1]
-
Loss of Hydroxyl Radical: A peak at m/z 161 can be attributed to the loss of a hydroxyl radical (•OH) from the molecular ion.
-
Loss of Carboxyl Group: The peak at m/z 133 represents the loss of the entire carboxylic acid group (•COOH).
-
McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids with a γ-hydrogen is the McLafferty rearrangement, which would result in a prominent peak at m/z 118.
-
Benzylic Cleavage: The peak at m/z 91 is a very common fragment in compounds containing a benzyl group and corresponds to the stable tropylium ion. The peak at m/z 105 likely arises from cleavage of the bond between the alpha and beta carbons relative to the aromatic ring.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary perspective, and it is the synergy of these methods that allows for a high degree of confidence in the structural assignment.
-
NMR delineates the precise carbon-hydrogen framework and the connectivity of the atoms.
-
IR spectroscopy confirms the presence of key functional groups, namely the carboxylic acid and the para-substituted aromatic ring.
-
Mass Spectrometry establishes the molecular weight and provides valuable structural information through the analysis of fragmentation patterns.
This in-depth guide has not only presented the expected spectral data for this compound but has also elucidated the underlying principles and experimental considerations. This holistic approach, grounded in scientific rigor, is indispensable for researchers and professionals in the pharmaceutical and chemical sciences who rely on accurate molecular characterization to drive their discoveries and innovations.
References
Unlocking Therapeutic Frontiers: A Technical Guide to 4-(p-Tolyl)butyric Acid Analogs as Modulators of Cellular Stress and Disease
Introduction: Beyond Symptomatic Treatment to Cellular Homeostasis
In the landscape of modern drug discovery, a paradigm shift is underway—from targeting the downstream symptoms of disease to modulating the fundamental cellular processes that underpin them. Central to this approach is the concept of maintaining cellular homeostasis, particularly in the face of proteotoxic and metabolic stress. Within this context, a class of small molecules, the analogs of 4-(p-Tolyl)butyric acid, has emerged as a compelling area of investigation. While this compound itself is a recognized intermediate in pharmaceutical synthesis, its close structural relatives, most notably 4-phenylbutyric acid (4-PBA), have been extensively studied, revealing a fascinating polypharmacology with significant therapeutic potential across a spectrum of diseases.[1][2]
This technical guide provides an in-depth exploration of the potential therapeutic applications of this compound analogs. We will dissect their mechanisms of action, grounded in their ability to function as chemical chaperones and signaling modulators, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this versatile class of compounds. While much of the mechanistic data is derived from studies on the archetypal analog, 4-phenylbutyric acid, the principles and methodologies presented herein provide a robust framework for the investigation of this compound and its novel derivatives.
The Core Mechanism: Alleviating Endoplasmic Reticulum Stress and Beyond
The primary therapeutic potential of this compound analogs stems from their well-documented ability to mitigate endoplasmic reticulum (ER) stress.[2] The ER is a critical organelle responsible for the synthesis, folding, and modification of a vast number of proteins.[3] A disruption in these processes leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[3][4] While initially a pro-survival mechanism, chronic or unresolved ER stress can trigger apoptosis and inflammation, contributing to the pathology of numerous diseases.[2][4]
4-Phenylbutyric acid (4-PBA), the most studied analog, acts as a chemical chaperone, a small molecule that can stabilize proteins, facilitate their proper folding, and prevent aggregation.[2][5] This action helps to reduce the load of misfolded proteins in the ER, thereby alleviating stress. However, the therapeutic effects of these analogs are not limited to this chaperone activity. They have been shown to modulate cellular signaling in several key ways:
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA is a known inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, 4-PBA can alter the transcription of genes involved in inflammation, cell cycle control, and apoptosis.[2]
-
Modulation of the Unfolded Protein Response (UPR): Analogs of 4-PBA have been shown to selectively inhibit specific branches of the UPR, such as the IRE1 and ATF6 pathways. This targeted modulation can help to resolve ER stress without triggering the pro-apoptotic arms of the response.
-
Anti-inflammatory Signaling: These compounds can suppress key inflammatory pathways, including the activation of NF-κB and MAPKs, which are central to the production of pro-inflammatory cytokines.[6]
This multifaceted mechanism of action underpins the broad therapeutic potential of this compound analogs.
Therapeutic Applications: A Disease-Spanning Potential
The ability of this compound analogs to restore cellular homeostasis has led to their investigation in a wide range of diseases.
Neurodegenerative Diseases
A hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), is the accumulation of misfolded protein aggregates. By acting as chemical chaperones, 4-PBA and its derivatives have shown promise in preclinical models of these conditions by reducing protein aggregation and protecting against neuronal cell death.[1]
Metabolic Disorders
In the context of metabolic diseases such as obesity and type 2 diabetes, ER stress in tissues like the liver and adipose is a key contributor to insulin resistance and inflammation. 4-PBA has been shown to improve insulin sensitivity and reduce hepatic steatosis in animal models by alleviating ER stress and modulating lipid metabolism.[7]
Inflammatory and Autoimmune Diseases
Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis. The anti-inflammatory properties of 4-PBA, mediated through the inhibition of NF-κB and MAPK signaling, suggest its potential as a therapeutic agent in these conditions.[6]
Cancer
The role of HDAC inhibition in cancer therapy is well-established. By modifying chromatin structure and gene expression, HDAC inhibitors like 4-PBA can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Derivatives of 4-PBA have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[8]
Ischemia-Reperfusion Injury
Ischemia-reperfusion injury, a common cause of tissue damage in conditions like stroke and myocardial infarction, is associated with a surge in ER stress. 4-PBA has demonstrated protective effects in animal models of renal ischemia-reperfusion injury by reducing apoptosis and inflammation.[5]
Experimental Workflows and Protocols
The evaluation of this compound analogs requires a suite of in vitro and in vivo assays to characterize their biochemical activity and therapeutic efficacy.
In Vitro Evaluation of Chaperone Activity
A fundamental step in characterizing these analogs is to assess their ability to prevent protein aggregation. A commonly used method is the citrate synthase (CS) aggregation assay.[9][10]
Protocol: Citrate Synthase Aggregation Assay [10][11]
-
Objective: To determine the ability of a test compound to prevent the heat-induced aggregation of citrate synthase.
-
Materials:
-
Citrate synthase (from porcine heart)
-
HEPES buffer (40 mM, pH 7.5)
-
Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Prepare a stock solution of citrate synthase in HEPES buffer.
-
In a quartz cuvette, mix the CS solution with the test compound at various concentrations. Include a vehicle control (solvent only).
-
Place the cuvette in the spectrophotometer and equilibrate at a non-denaturing temperature (e.g., 25°C).
-
Rapidly increase the temperature to a denaturing temperature (e.g., 43°C) to induce aggregation.
-
Monitor the increase in light scattering at 360 nm over time.
-
-
Data Analysis:
-
Plot the change in absorbance (light scattering) over time for each condition.
-
A reduction in the rate and extent of light scattering in the presence of the test compound indicates chaperone activity.
-
Calculate the EC50 value for aggregation inhibition.
-
Assessment of ER Stress Modulation in Cell Culture
Mammalian cell lines are invaluable for studying the effects of these compounds on the UPR.[4]
Protocol: Western Blot Analysis of UPR Markers [12]
-
Objective: To measure the effect of test compounds on the expression of key UPR proteins.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, or a disease-relevant cell type)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against UPR markers (e.g., GRP78/BiP, CHOP, p-IRE1α, XBP1s, p-eIF2α)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the test compound or vehicle for a specified time (e.g., 1 hour).
-
Induce ER stress by adding tunicamycin or thapsigargin to the medium.
-
Incubate for a further period (e.g., 6-24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against UPR markers, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
-
Compare the expression levels of UPR markers in treated versus untreated cells.
-
In Vivo Efficacy Studies in Animal Models
Animal models are crucial for evaluating the therapeutic potential of this compound analogs in a physiological context. The choice of model will depend on the disease of interest. For example, mouse models of Alzheimer's disease or collagen-induced arthritis in mice can be used.[3][13]
General Workflow for an In Vivo Study:
-
Model Selection: Choose a well-validated animal model that recapitulates key aspects of the human disease.
-
Dosing and Administration: Determine the appropriate dose, route of administration (e.g., oral gavage, intraperitoneal injection), and treatment duration based on pharmacokinetic and tolerability studies.
-
Treatment Groups: Include a vehicle control group, a positive control group (if available), and several dose levels of the test compound.
-
Efficacy Readouts: Monitor disease-specific endpoints throughout the study. This could include behavioral tests for neurodegenerative diseases, clinical scoring for arthritis, or metabolic parameters for diabetes.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, collect tissues for analysis of target engagement and downstream effects. This may include measuring levels of UPR markers, inflammatory cytokines, or protein aggregates in relevant tissues.
Data Presentation and Visualization
For clarity and ease of comparison, quantitative data should be summarized in a structured format.
Table 1: In Vitro Activity of this compound Analogs
| Compound ID | Structure | CS Aggregation IC50 (µM) | HDAC Inhibition IC50 (µM) | Cell Viability EC50 (µM) |
| 4-PBA | Phenyl-butyric acid | Data | Data | Data |
| Analog A | Structure | Data | Data | Data |
| Analog B | Structure | Data | Data | Data |
Diagrams of Key Signaling Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
References
- 1. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal Models in the Study of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays to Characterize Molecular Chaperone Function In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Endoplasmic reticulum stress responses in mouse models of Alzheimer's disease: Overexpression paradigm versus knockin paradigm - PMC [pmc.ncbi.nlm.nih.gov]
"CAS number and molecular structure of 4-(p-Tolyl)butyric acid"
An In-depth Technical Guide to 4-(p-Tolyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Identity
This compound, also known as 4-(4-methylphenyl)butanoic acid, is a carboxylic acid derivative. Its unique structure, featuring a tolyl group attached to a butyric acid chain, underpins its distinct physicochemical properties and biological activities.
CAS Number: 4521-22-6[1][2][3][4]
Molecular Formula: C₁₁H₁₄O₂[1][2][5]
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a methyl group at the para position, connected to a four-carbon carboxylic acid chain.
Canonical SMILES: CC1=CC=C(C=C1)CCCC(=O)O[5]
InChI: InChI=1S/C11H14O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13)[1][3]
InChIKey: IXWOVMRDYFFXGI-UHFFFAOYSA-N[1][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and formulation development.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [2][4] |
| Appearance | Off-white to light yellow-beige crystals or powder | [5][6] |
| Melting Point | 54-58°C | [5] |
| Boiling Point | 150°C at 1 mmHg | [3][5] |
| Density | 1.072 g/cm³ | [3][5] |
| Solubility | Soluble in methanol | [7] |
Synthesis and Manufacturing
While several synthetic routes for this compound and its derivatives exist, a common laboratory-scale synthesis involves the Friedel-Crafts acylation of toluene followed by reduction and hydrolysis. The choice of a specific synthetic pathway is often dictated by the desired yield, purity, and scalability. One potential synthetic route involves the reaction of gamma-butyrolactone with p-cresol.[8]
Below is a conceptual workflow for a typical synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol: Friedel-Crafts Acylation and Subsequent Reduction
This protocol outlines a general procedure. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add toluene and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the mixture in an ice bath. Slowly add succinic anhydride dissolved in a suitable solvent (e.g., nitrobenzene) through the dropping funnel while maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours to ensure the completion of the acylation.
-
Work-up: Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The intermediate, 4-oxo-4-(p-tolyl)butanoic acid, will precipitate.
-
Isolation of Intermediate: Filter the precipitate, wash with water, and then a cold solvent like hexane to remove any unreacted toluene. The crude 4-oxo-4-(p-tolyl)butanoic acid can be purified by recrystallization.
-
Reduction: The keto group of the intermediate is then reduced to a methylene group. A common method is the Clemmensen reduction, using amalgamated zinc and concentrated hydrochloric acid.
-
Final Product Isolation: After the reduction is complete, the product, this compound, is isolated by extraction with a suitable organic solvent. The solvent is then removed under reduced pressure, and the final product can be further purified by recrystallization or chromatography.
Potential Applications in Drug Development and Research
Derivatives of butyric acid are gaining attention for their therapeutic potential across various diseases.[9][10] While research on this compound is more specific, its structural similarity to other biologically active phenylbutyric acid derivatives suggests potential areas of investigation.
Lipid Regulation
Butyric acid and its derivative, 4-phenylbutyric acid (PBA), have been studied for their roles in regulating lipid metabolism.[11][12] These compounds have been shown to downregulate lipogenesis and stimulate fatty acid β-oxidation.[11] The proposed mechanisms of action include histone deacetylase (HDAC) inhibition and functioning as a chemical chaperone.[11][12] Given its structure, this compound may exhibit similar properties, making it a candidate for research into metabolic disorders.
Caption: Hypothesized mechanism of action for lipid regulation.
Radiopharmaceutical Development
A derivative, 4-(p-iodophenyl)butyric acid (IPBA), is utilized as an albumin-binding moiety in the design of radiopharmaceuticals.[13] This modification helps to extend the blood half-life of imaging probes and therapeutic radioligands, which can improve tumor uptake and therapeutic efficacy.[13] This application highlights the utility of the 4-phenylbutyric acid scaffold in developing targeted cancer therapies and diagnostics.
Spectroscopic Data Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would characteristically show a broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (around 1700 cm⁻¹), and bands corresponding to the aromatic C-H and C=C stretches of the tolyl group.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl protons of the tolyl group, aromatic protons in the para-substituted pattern, and multiplets for the methylene protons of the butyric acid chain. A broad singlet for the acidic proton of the carboxyl group would also be present.
-
¹³C NMR: The spectrum would show distinct signals for the carboxyl carbon, the aromatic carbons (with symmetry due to para-substitution), the methyl carbon, and the methylene carbons of the aliphatic chain.
-
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the butyric acid chain.[16]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.
References
- 1. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. parchem.com [parchem.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-Oxo-4-p-tolylbutanoic acid, ethyl ester | 6942-61-6 [chemicalbook.com]
- 8. 4-P-TOLYLOXY-BUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
A Comprehensive Technical Guide to the Solubility and Stability of 4-(p-Tolyl)butyric Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Scientific Integrity
This guide is designed to provide a robust framework for understanding and evaluating the physicochemical properties of 4-(p-Tolyl)butyric acid. As a Senior Application Scientist, it is my experience that a foundational understanding of a compound's solubility and stability is paramount for any successful research or development endeavor. While extensive literature searches have been conducted, specific experimental solubility and stability data for this compound remains largely unpublished. Therefore, this document will serve as a comprehensive, protocol-driven guide, empowering researchers to generate this critical data in their own laboratories. The principles and methodologies outlined herein are grounded in established pharmaceutical science and regulatory guidelines, ensuring a scientifically valid approach.
Introduction to this compound
This compound, also known as 4-(4-methylphenyl)butanoic acid, is an aromatic carboxylic acid.[1][2] Its chemical structure, consisting of a butyric acid chain attached to a p-tolyl group, suggests a molecule with moderate lipophilicity. Understanding its solubility and stability is a critical first step in a variety of applications, from assessing its potential as a pharmaceutical intermediate to its use in the formulation of specialty chemicals.[3]
Chemical and Physical Properties:
| Property | Value | Source(s) |
| CAS Number | 4521-22-6 | [2][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [2][4] |
| Molecular Weight | 178.23 g/mol | [2][4] |
| Appearance | White to cream crystals or powder | [5] |
| Melting Point | 54-63 °C | [5] |
| XLogP3 | 2.8 | [4] |
The XLogP3 value of 2.8 indicates a preference for a lipid environment over an aqueous one, suggesting that the aqueous solubility of this compound is likely to be limited. As a carboxylic acid, its solubility in aqueous media is expected to be highly dependent on the pH of the solution.
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay between its non-polar tolyl group and butyric acid chain, and its polar carboxylic acid functional group. The principle of "like dissolves like" is a useful starting point for predicting solubility.[6]
-
In polar protic solvents (e.g., water, ethanol, methanol): The carboxylic acid group can form hydrogen bonds with the solvent molecules, which will contribute to its solubility. However, the non-polar aromatic ring and alkyl chain will limit its solubility in highly polar solvents like water.
-
In polar aprotic solvents (e.g., acetone, acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid group, which can facilitate dissolution.
-
In non-polar solvents (e.g., hexane, toluene): The non-polar tolyl group and the alkyl chain will have favorable interactions with these solvents, while the polar carboxylic acid group will be disfavored, potentially leading to lower solubility compared to more polar organic solvents.
The pH of an aqueous solution will have a significant impact on the solubility of this compound due to the ionization of the carboxylic acid group. At a pH below its pKa, the acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.
Experimental Determination of Solubility
To accurately determine the solubility of this compound, a systematic experimental approach is required. The following protocols are based on standard industry practices.
Analytical Method Development
A validated, stability-indicating analytical method is a prerequisite for accurate solubility and stability testing. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for this purpose.
Protocol 3.1: HPLC Method Development for this compound
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[7]
-
Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous buffer should be acidic (e.g., pH 2.5-3.0 with phosphoric acid) to ensure the carboxylic acid is in its protonated form for good chromatographic retention and peak shape.[8]
-
Gradient Elution: Start with a gradient elution to determine the optimal mobile phase composition for eluting the parent peak with good resolution and a reasonable retention time.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A wavelength of around 210-230 nm is a typical starting point for compounds with aromatic rings.
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol 3.2: Shake-Flask Solubility Measurement
-
Preparation of Solutions: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water at various pH values, ethanol, methanol, acetone, acetonitrile, DMSO).
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration and Dilution: Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE or PVDF) that does not bind the compound. Dilute the filtrate with the mobile phase to a concentration within the linear range of the validated HPLC method.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL.
Illustrative Solubility Data Table (Hypothetical)
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 2.0) | 25 | < 0.1 |
| Water (pH 7.4) | 25 | 1.5 |
| Ethanol | 25 | > 100 |
| Methanol | 25 | > 100 |
| Acetone | 25 | > 100 |
| Acetonitrile | 25 | 50.2 |
| DMSO | 25 | > 200 |
Stability Assessment and Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are performed under more aggressive conditions than accelerated stability studies to intentionally degrade the molecule. This helps to elucidate degradation pathways and validate the stability-indicating nature of the analytical method.
dot
Caption: Workflow for Forced Degradation Studies.
Forced Degradation Protocols
The following protocols outline the common stress conditions used in forced degradation studies. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 4.1: Hydrolytic Degradation
-
Acidic Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Store at room temperature.
-
Neutral Hydrolysis: Prepare a solution of this compound in purified water. Store at an elevated temperature (e.g., 60°C).
-
Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before dilution and HPLC analysis.
Protocol 4.2: Oxidative Degradation
-
Preparation: Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling and Analysis: Withdraw samples at various time intervals and analyze by HPLC.
Protocol 4.3: Thermal Degradation
-
Solid State: Place a sample of solid this compound in a controlled temperature oven (e.g., 60°C).
-
Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60°C).
-
Sampling and Analysis: For the solid sample, dissolve a portion in a suitable solvent at each time point for analysis. For the solution sample, withdraw aliquots at specified intervals.
Protocol 4.4: Photolytic Degradation
-
Sample Preparation: Prepare solutions of this compound in a photostable solvent and place them in transparent containers. Also, expose the solid compound to light.
-
Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Sampling and Analysis: Analyze the samples at appropriate time points.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized.
dot
Caption: Potential Degradation Pathways.
-
Oxidation: The benzylic methyl group on the tolyl ring is a potential site for oxidation, which could lead to the formation of an alcohol, aldehyde, or carboxylic acid at that position.
-
Decarboxylation: Under thermal stress, carboxylic acids can undergo decarboxylation, although this typically requires high temperatures.
-
Esterification: In the presence of an alcohol solvent and acidic conditions, esterification of the carboxylic acid group may occur.
Conclusion and Recommendations
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for analytical method development, solubility determination, and forced degradation studies, researchers can generate the necessary data to support their scientific and developmental objectives. It is recommended that all experiments are carefully documented and that the stability-indicating nature of the analytical method is rigorously confirmed through the analysis of stressed samples. The identification of any significant degradation products using techniques such as LC-MS is also a critical step in ensuring a complete understanding of the compound's stability profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. The thermal degradation of poly(-(d)-β-hydroxybutyric acid): Part 1—Identification and quantitative analysis of products | Semantic Scholar [semanticscholar.org]
- 4. 4-(4-methylphenyl)butanoic acid [stenutz.eu]
- 5. A14680.03 [thermofisher.com]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. dream.cnrs.fr [dream.cnrs.fr]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of 4-(p-Tolyl)butyric Acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies utilized to investigate the molecular interactions of 4-(p-Tolyl)butyric acid. Designed for researchers, scientists, and professionals in the field of drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework, grounded in scientific principles, for elucidating the potential biological targets and mechanisms of action of this small molecule. We will navigate the critical steps of target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, using the interaction of this compound with Histone Deacetylase 8 (HDAC8) as a central case study. The ultimate objective is to equip the reader with the theoretical understanding and practical know-how to apply these powerful computational tools in their own research endeavors.
Introduction: The Rationale for In Silico Investigation
This compound, a derivative of butyric acid, presents an intriguing subject for computational analysis. Its structural similarity to known bioactive compounds, such as 4-phenylbutyric acid, a known Histone Deacetylase (HDAC) inhibitor, suggests a potential for similar biological activity. Butyric acid itself is a short-chain fatty acid known to inhibit HDACs, which can lead to histone hyperacetylation and subsequent alterations in gene expression.[1][2][3][4] This modulation of gene expression has been linked to the regulation of cell cycle, differentiation, and apoptosis, making HDACs attractive targets in cancer therapy and other diseases.[1][2]
In silico modeling offers a rapid and cost-effective approach to explore the potential interactions of this compound with biological targets like HDACs.[5] By simulating these interactions at an atomic level, we can predict binding affinities, identify key interacting residues, and understand the dynamic behavior of the ligand-protein complex. This information is invaluable for hypothesis generation, guiding experimental studies, and accelerating the drug discovery pipeline.
This guide will therefore focus on a case study of this compound and its potential interaction with Histone Deacetylase 8 (HDAC8), a well-characterized member of the HDAC family.
Foundational Steps: Data Acquisition and Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input data.[5] Meticulous preparation of both the ligand and protein structures is a non-negotiable prerequisite for obtaining meaningful results.
Ligand Structure Acquisition and Preparation
The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem. It is crucial to ensure the correct protonation state of the molecule at physiological pH (typically around 7.4). For most applications, the carboxylic acid group will be deprotonated.
Protocol 1: Ligand Preparation
-
Obtain the 2D structure: Search for "this compound" in a chemical database like PubChem and download the structure in a suitable format (e.g., SDF or MOL2).
-
Convert to 3D: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate a 3D conformation of the molecule.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Save the structure: Save the prepared ligand structure in a format compatible with the chosen docking and simulation software (e.g., PDBQT for AutoDock Vina).
Protein Target Selection and Preparation
Based on the hypothesis that this compound may act as an HDAC inhibitor, we have selected Histone Deacetylase 8 (HDAC8) as our protein target. A high-resolution crystal structure of HDAC8 is available in the Protein Data Bank (PDB). For this guide, we will use the PDB entry 5VI6 , which is the crystal structure of HDAC8 in complex with an inhibitor.[6]
Protocol 2: Protein Preparation
-
Download the PDB file: Access the RCSB PDB database and download the structure file for PDB ID: 5VI6.
-
Remove non-essential molecules: The downloaded PDB file may contain water molecules, co-factors, and other ligands. For the initial docking study, these should be removed to provide an unobstructed binding site.
-
Add hydrogen atoms: PDB files often lack explicit hydrogen atoms. These must be added, and their positions optimized, as they are critical for forming hydrogen bonds.
-
Assign charges: Assign partial charges to all atoms in the protein. The Kollman united-atom charges are a common choice for this step.
-
Save the prepared structure: Save the cleaned and prepared protein structure in the PDBQT format for use with AutoDock Vina.
Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[7][8][9] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.
Defining the Binding Site
The first step in molecular docking is to define the region of the protein where the ligand is expected to bind. This can be done by identifying known binding pockets or by using computational tools to predict potential binding sites. In our case, since we are using a PDB structure with a co-crystallized inhibitor, we can define the binding site around the location of this known ligand.
Performing the Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used and robust software for molecular docking.[7] It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site and a scoring function to estimate the binding affinity.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare input files: You will need the prepared protein (receptor) and ligand files in PDBQT format.
-
Define the search space (Grid Box): Using a tool like AutoDock Tools (ADT), define a three-dimensional grid box that encompasses the entire binding site. The size and center of this box are critical parameters.
-
Create a configuration file: Create a text file that specifies the paths to the receptor and ligand files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input.
-
Analyze the results: Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Interpreting Docking Results
The output of a docking simulation provides two key pieces of information: the predicted binding pose and the estimated binding affinity. The binding pose reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The binding affinity score provides a quantitative estimate of the strength of this interaction.
| Parameter | Description |
| Binding Affinity (kcal/mol) | A lower (more negative) value indicates a stronger predicted binding affinity. |
| Interacting Residues | The specific amino acid residues in the protein that form contacts with the ligand. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc. |
Molecular Dynamics Simulations: Exploring the Dynamic Nature of Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time.[10] MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory of their movements.
System Setup and Solvation
The protein-ligand complex obtained from the best docking pose is placed in a simulation box, which is then filled with water molecules to mimic the aqueous cellular environment. Ions are also added to neutralize the system and to achieve a physiological salt concentration.
Workflow for Molecular Dynamics Simulation
Caption: A generalized workflow for molecular dynamics simulations.
Performing the MD Simulation with GROMACS
GROMACS is a versatile and high-performance software package for performing molecular dynamics simulations.[9][11]
Protocol 4: Protein-Ligand MD Simulation with GROMACS
-
Prepare the topology: Generate topology files for both the protein and the ligand. The protein topology can be generated using the pdb2gmx tool in GROMACS. The ligand topology requires a separate parameterization step, often using tools like the CGenFF server.[12]
-
Create the simulation box: Define a simulation box around the complex and solvate it with a chosen water model (e.g., TIP3P).
-
Add ions: Add ions to neutralize the system.
-
Energy minimization: Perform a steepest descent energy minimization to remove any steric clashes.
-
Equilibration: Perform two phases of equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 nanoseconds).
-
Analysis: Analyze the resulting trajectory to study the stability of the complex, the flexibility of the protein and ligand, and the specific interactions over time.
Analysis of MD Trajectories
Analysis of the MD trajectory can provide a wealth of information about the dynamics of the protein-ligand interaction.
| Analysis Metric | Description |
| Root Mean Square Deviation (RMSD) | Measures the stability of the protein and ligand over the course of the simulation. |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. |
| Binding Free Energy Calculation (MM/PBSA) | Provides a more accurate estimation of the binding affinity by considering the free energies of the complex, protein, and ligand in solution. |
ADMET Profiling: Predicting Drug-Likeness
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[6][13] In silico ADMET prediction tools can provide rapid and valuable insights into the potential drug-likeness of a molecule, helping to identify potential liabilities early in the development process.[14]
Using Web-Based ADMET Prediction Tools
Several free and user-friendly web servers are available for ADMET prediction, such as SwissADME and pkCSM.[1][11][15] These tools take the chemical structure of a molecule (usually in SMILES format) as input and provide a wide range of predicted properties.
Protocol 5: ADMET Prediction with SwissADME
-
Obtain the SMILES string: Convert the structure of this compound into its SMILES representation.
-
Access the SwissADME server: Navigate to the SwissADME website.
-
Submit the SMILES string: Paste the SMILES string into the input box and run the prediction.
-
Analyze the results: The output will include predictions for various physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
ADMET Prediction Workflow
Caption: A simplified workflow for in silico ADMET prediction.
Key ADMET Parameters to Consider
| Parameter Category | Specific Parameters | Importance |
| Physicochemical Properties | Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Pharmacokinetics | GI Absorption, BBB Permeant, CYP Inhibitor | Predicts how the drug will be processed by the body. |
| Drug-Likeness | Lipinski, Ghose, Veber, Egan, Muegge filters | Provides an overall assessment of the compound's suitability as a drug candidate. |
| Medicinal Chemistry | PAINS (Pan Assay Interference Compounds) alerts | Identifies potential "problem" structures that may lead to false positives in assays. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of this compound, with a specific focus on its potential as a Histone Deacetylase 8 inhibitor. By integrating molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can gain significant insights into the therapeutic potential of small molecules.
The methodologies described herein are not merely a set of computational exercises but a powerful, hypothesis-driven approach to modern drug discovery. The results from these in silico studies can and should be used to guide and prioritize experimental validation, ultimately leading to a more efficient and rational drug development process.
Future work could involve expanding this in silico analysis to other HDAC isoforms to assess selectivity, performing more rigorous free energy calculations to obtain more accurate binding affinities, and using the generated models to design novel derivatives of this compound with improved potency and pharmacokinetic properties.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. youtube.com [youtube.com]
- 8. rcsb.org [rcsb.org]
- 9. GROMACS Tutorials [mdtutorials.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 15. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
The Genesis of a Moiety: Unearthing the Historical Synthesis of 4-(p-Tolyl)butyric Acid
A Technical Guide for Researchers in Drug Development
Foreword: From Classical Reactions to Modern Scaffolds
In the landscape of contemporary drug discovery and development, certain molecular scaffolds appear with remarkable frequency, serving as key components in targeted therapeutics and advanced imaging agents. One such entity is 4-(p-tolyl)butyric acid, a seemingly simple arylaliphatic carboxylic acid. Its contemporary significance, particularly as an albumin-binding moiety in radiopharmaceuticals, belies a rich history rooted in the foundational principles of organic synthesis. This technical guide delves into the historical context of the discovery of this compound, tracing its probable genesis from the confluence of two of the most powerful reactions in the synthetic chemist's arsenal: the Friedel-Crafts acylation and the Clemmensen reduction. By understanding the scientific milieu and the logical progression of its first synthesis, researchers can gain a deeper appreciation for the enduring legacy of classical organic chemistry in modern pharmaceutical science.
The Scientific Landscape of the Late 19th and Early 20th Centuries: A Crucible of Synthetic Innovation
The late 19th and early 20th centuries were a period of explosive growth in the field of organic chemistry. The elucidation of the structure of benzene by Kekulé in 1865 had opened the floodgates to the systematic study of aromatic compounds. This era was characterized by a focus on the development of new synthetic methodologies to functionalize aromatic rings, enabling the construction of a vast array of novel molecules. It was within this vibrant scientific environment that the necessary tools for the eventual synthesis of this compound were forged.
Two discoveries, in particular, stand as monumental pillars of this era and are central to our story:
-
The Friedel-Crafts Reaction (1877): Developed by Charles Friedel and James Crafts, this reaction provided a revolutionary method for attaching alkyl and acyl substituents to an aromatic ring through electrophilic aromatic substitution.[1] The use of a Lewis acid catalyst, most notably aluminum chloride (AlCl₃), allowed for the generation of potent electrophiles from alkyl halides or acyl halides/anhydrides, which could then react with electron-rich aromatic compounds like toluene.[1]
-
The Clemmensen Reduction (1913): Discovered by the Danish chemist Erik Christian Clemmensen, this reaction offered a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. Utilizing zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, the Clemmensen reduction proved particularly effective for the reduction of aryl-alkyl ketones, the very products of Friedel-Crafts acylation.[2]
The combination of these two powerful reactions provided a reliable and versatile strategy for the synthesis of alkylbenzenes and their derivatives, a cornerstone of organic synthesis to this day.[2]
The Logical Pathway to Discovery: A Probable First Synthesis
While a definitive, single publication heralding the "discovery" of this compound has not been identified in this review of historical literature, the logical and most probable pathway to its first synthesis can be confidently inferred from the established chemical principles of the time. The synthesis would have almost certainly proceeded through a two-step sequence, a classic application of the aforementioned cornerstone reactions.
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
The journey would have commenced with the Friedel-Crafts acylation of toluene. The choice of succinic anhydride as the acylating agent is the most logical starting point for the construction of the butyric acid side chain. The reaction, catalyzed by anhydrous aluminum chloride, would have resulted in the formation of an intermediate keto-acid, β-(p-toluoyl)propionic acid .
The rationale behind this initial step is grounded in the well-understood principles of electrophilic aromatic substitution. The methyl group of toluene is an activating, ortho-, para-directing group. The steric hindrance at the ortho position would favor the formation of the para-substituted product, leading to the desired regiochemistry of the final molecule.
Step 2: Clemmensen Reduction of β-(p-toluoyl)propionic acid
With the keto-acid intermediate in hand, the subsequent and final step would have been the reduction of the ketone functionality. The Clemmensen reduction, being highly effective for aryl-alkyl ketones, would have been the ideal choice.[2] Treatment of β-(p-toluoyl)propionic acid with amalgamated zinc and concentrated hydrochloric acid would have selectively reduced the carbonyl group to a methylene group, yielding the target molecule, This compound .
This two-step synthetic sequence represents a classic and elegant approach to the synthesis of 4-arylbutyric acids and would have been a logical and accessible method for chemists in the early 20th century.
Experimental Protocol: A Reconstruction of the Historical Synthesis
Based on the established procedures for the Friedel-Crafts acylation and Clemmensen reduction from the early 20th century, a detailed experimental protocol for the first synthesis of this compound can be reconstructed.
Part A: Synthesis of β-(p-toluoyl)propionic acid via Friedel-Crafts Acylation
Materials:
-
Toluene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous, powdered)
-
Hydrochloric acid (concentrated)
-
Water
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of succinic anhydride in an excess of dry toluene is prepared.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with vigorous stirring. The amount of aluminum chloride used is typically in molar excess relative to the succinic anhydride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for several hours to ensure the completion of the reaction.
-
The reaction mixture is then cooled and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The excess toluene is removed by steam distillation.
-
The resulting aqueous solution is cooled, and the crude β-(p-toluoyl)propionic acid precipitates out.
-
The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
Part B: Synthesis of this compound via Clemmensen Reduction
Materials:
-
β-(p-toluoyl)propionic acid (from Part A)
-
Zinc, mossy
-
Mercuric chloride
-
Hydrochloric acid (concentrated)
-
Water
-
Toluene (as a co-solvent)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Amalgamated zinc is prepared by treating mossy zinc with a solution of mercuric chloride in dilute hydrochloric acid. The zinc amalgam is then washed with water.
-
In a large round-bottom flask fitted with a reflux condenser, the amalgamated zinc, water, and concentrated hydrochloric acid are placed.
-
The β-(p-toluoyl)propionic acid, dissolved in a minimal amount of a co-solvent such as toluene, is added to the flask.
-
The mixture is heated to a vigorous reflux for an extended period, typically 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain the acidity of the medium.
-
After the reduction is complete, the reaction mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or toluene).
-
The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation.
-
The resulting crude this compound can be purified by vacuum distillation or recrystallization.
Data Summary: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 4521-22-6 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 59-62 °C |
Conclusion: An Enduring Legacy
The discovery of this compound was not a singular event but rather the logical outcome of a burgeoning era of synthetic organic chemistry. Its synthesis, elegantly achieved through the sequential application of the Friedel-Crafts acylation and the Clemmensen reduction, is a testament to the ingenuity of the chemists of that period. For today's researchers, understanding this historical context provides more than just a chemical footnote; it offers a deeper appreciation for the foundational reactions upon which much of modern drug discovery is built. The journey of this compound from a product of classical synthesis to a key component in cutting-edge theranostics is a powerful reminder of the enduring relevance of fundamental chemical principles in the relentless pursuit of new medicines.
References
- 1. CCCXCV.—Experiments on the synthesis of substances possessing the Ladenburg formula. Part I. Associated three-carbon ring systems - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Journal Of The Chemical Society (1923) Vol.123, Pt.1 : Smith, Clarence, Ed. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
Methodological & Application
Application Note: A Reliable Two-Step Protocol for the Synthesis of 4-(p-Tolyl)butyric Acid
Introduction
4-(p-Tolyl)butyric acid, also known as 4-(4-methylphenyl)butanoic acid, is a valuable carboxylic acid derivative.[1] Its structure is characterized by a butyric acid chain attached to a toluene ring at the para position. This compound and its precursors serve as important building blocks in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This application note provides a detailed, two-step protocol for the synthesis of this compound, designed for reproducibility and scalability in a research setting. The chosen synthetic pathway involves an initial Friedel-Crafts acylation of toluene with succinic anhydride, followed by a Wolff-Kishner reduction of the resulting keto-acid intermediate.
Synthetic Strategy Overview
The synthesis is strategically divided into two distinct stages. This approach is a classic and effective method for creating alkyl-aryl linkages that avoids the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation.[2][3]
-
Step 1: Friedel-Crafts Acylation. Toluene undergoes an electrophilic aromatic substitution reaction with succinic anhydride, catalyzed by the Lewis acid aluminum chloride (AlCl₃), to produce the intermediate, 4-oxo-4-(p-tolyl)butanoic acid.[4][5]
-
Step 2: Wolff-Kishner Reduction. The carbonyl group of the keto-acid intermediate is then reduced to a methylene group using hydrazine hydrate in a basic, high-boiling solvent, yielding the final product.[6][7] This reduction method is selected for its efficacy in converting aryl ketones to alkanes and its compatibility with the carboxylic acid functionality under basic conditions.[8]
Visualizing the Synthetic Workflow
Caption: Overall two-step synthesis workflow.
Part 1: Friedel-Crafts Acylation of Toluene
This first step establishes the carbon skeleton of the target molecule. The reaction is an electrophilic aromatic substitution where the acylium ion, generated from succinic anhydride and aluminum chloride, attacks the electron-rich toluene ring.[9] The methyl group of toluene is an ortho-, para-director, but the para-substituted product is favored due to reduced steric hindrance.
Mechanism of Acylium Ion Formation and Electrophilic Attack
The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, making the adjacent carbonyl carbon highly electrophilic. This complex can then rearrange to form a resonance-stabilized acylium ion, which is the key electrophile that reacts with toluene.
References
- 1. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved The Friedel Crafts Acylation Reaction Reaction of | Chegg.com [chegg.com]
- 6. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]
- 7. Wolff-Kishner Reduction [organic-chemistry.org]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: 4-(p-Tolyl)butyric Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Tolylbutyric Acid Scaffold
4-(p-Tolyl)butyric acid, a disubstituted aromatic carboxylic acid, presents itself as a deceptively simple yet strategically powerful building block in modern organic synthesis. Its structure, characterized by a butyric acid chain attached to a toluene moiety, offers a unique combination of reactive handles and a stable aromatic core. The carboxylic acid group is a versatile functional group, readily participating in esterification, amidation, and reduction reactions. Crucially, the aliphatic chain is perfectly disposed for intramolecular cyclization reactions, providing a robust entry into polycyclic systems. The para-methyl group on the aromatic ring influences the regioselectivity of electrophilic aromatic substitution reactions and serves as a subtle yet important modulator of the electronic and lipophilic properties of derivative molecules.
These attributes make this compound an invaluable precursor in the synthesis of complex organic molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. Its application is particularly prominent in the construction of tetralone frameworks, which are core structures in many biologically active compounds. Furthermore, its derivatives have been explored as albumin-binding moieties in the development of advanced radiopharmaceuticals, highlighting its relevance in cutting-edge drug development.[1][2] This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and analytical characteristics of a starting material is fundamental to its effective use. The data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [3][4][5] |
| Molecular Weight | 178.23 g/mol | [3][4][5] |
| CAS Number | 4521-22-6 | [3][4][6] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 54-58 °C | [7] |
| Boiling Point | 150 °C @ 1 mmHg | [7] |
| IUPAC Name | 4-(4-methylphenyl)butanoic acid | [7][8] |
| Synonyms | 4-(4-Methylphenyl)butyric acid, Benzenebutanoic acid, 4-methyl- | [3][4] |
| Spectroscopic Data | IR, ¹³C NMR, ¹H NMR, MS data are available | [3][9][10][11] |
Core Synthetic Application I: Intramolecular Friedel-Crafts Acylation for Tetralone Synthesis
The most powerful and widely used application of this compound is its role as a precursor to 7-methyl-1-tetralone. This transformation is a classic example of an intramolecular Friedel-Crafts acylation, a robust method for forming six-membered rings fused to an aromatic system.[12]
Mechanistic Rationale
The reaction proceeds in two key stages. First, the carboxylic acid is activated to form a highly electrophilic acylium ion. This is typically achieved either by converting the acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by direct protonation and dehydration with a strong Brønsted or Lewis acid such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃).[13] The second stage involves the intramolecular electrophilic attack of the acylium ion onto the electron-rich aromatic ring. The para-methyl group directs this cyclization to the ortho position, leading to the regioselective formation of the desired tetralone. This method is highly efficient for constructing the tetralone core, which is a key intermediate in the synthesis of various pharmaceutical agents.[14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 4-(p-Tolyl)-butyric acid, CasNo.4521-22-6 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. PubChemLite - 4-p-tolylbutyric acid (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 9. This compound(4521-22-6) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Tetralone synthesis [organic-chemistry.org]
Application Notes and Protocols for 4-(p-Tolyl)butyric Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of 4-(p-Tolyl)butyric Acid
This compound, also known as 4-(4-methylphenyl)butanoic acid, is a small molecule with significant, yet largely untapped, potential in medicinal chemistry. As a derivative of butyric acid and a close structural analog of the well-studied 4-phenylbutyric acid (4-PBA), it is positioned at the intersection of promising therapeutic pathways. The core value of this compound lies in its probable dual-action mechanism as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[1][2][3] These mechanisms are implicated in a range of pathologies, including cancer, inflammation, and neurodegenerative diseases.
This comprehensive guide provides a technical framework for researchers to explore the therapeutic applications of this compound. It offers not just protocols, but the strategic rationale behind them, empowering researchers to not only replicate but also innovate.
Core Physicochemical Properties
A foundational understanding of the molecule's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 4521-22-6 | [4][5] |
| Molecular Formula | C₁₁H₁₄O₂ | [4][5] |
| Molecular Weight | 178.23 g/mol | [4][5] |
| Appearance | White to cream crystals or powder | [6] |
| Melting Point | 54-63 °C | [6] |
Hypothesized Mechanisms and Therapeutic Rationale
The therapeutic potential of this compound can be extrapolated from the known bioactivities of butyric acid and 4-phenylbutyric acid. The additional methyl group on the phenyl ring, compared to 4-PBA, may influence its lipophilicity, metabolic stability, and target engagement, making it a compelling candidate for investigation.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[7] Their aberrant activity is linked to the development of various cancers. Butyric acid and its derivatives are known to be broad-spectrum HDAC inhibitors.[7][8] By inhibiting HDACs, this compound could potentially lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Diagram: Hypothesized HDAC Inhibition Pathway
Caption: Hypothesized mechanism of this compound as an HDAC inhibitor.
Anti-Inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Butyrate and its derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines like TNF-α and the modulation of signaling pathways such as NF-κB.[9][10] this compound is therefore a promising candidate for development as an anti-inflammatory agent.
Diagram: Anti-Inflammatory Signaling Cascade
Caption: Postulated anti-inflammatory mechanism of this compound.
Experimental Workflows and Protocols
This section provides a strategic workflow for the synthesis, derivatization, and biological evaluation of this compound.
Part 1: Synthesis of this compound
A reliable synthesis of the parent compound is the essential first step. A robust method involves the Clemmensen reduction of 4-oxo-4-(p-tolyl)butanoic acid.[5][9][11][12]
Diagram: Synthetic Workflow for this compound
Caption: Two-step synthesis of this compound.
Protocol 1: Synthesis of this compound via Clemmensen Reduction
-
Step 1: Friedel-Crafts Acylation to form 4-Oxo-4-(p-tolyl)butanoic acid
-
To a stirred solution of anhydrous aluminum chloride (2.2 eq) in nitrobenzene at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise.
-
Add toluene (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-oxo-4-(p-tolyl)butanoic acid.
-
-
Step 2: Clemmensen Reduction
-
Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% mercuric chloride solution for 10 minutes. Decant the aqueous solution.
-
To the zinc amalgam, add concentrated hydrochloric acid, water, and toluene.
-
Add 4-oxo-4-(p-tolyl)butanoic acid (1.0 eq) and heat the mixture to reflux with vigorous stirring for 8 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound.
-
Part 2: Lead Discovery and Optimization Workflow
To explore the structure-activity relationship (SAR), a library of derivatives should be synthesized. Amide and ester derivatives are common starting points in medicinal chemistry.
Protocol 2: General Procedure for Amide Synthesis
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Add a base, such as triethylamine or diisopropylethylamine (2.0 eq).
-
Add the desired amine (1.1 eq) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous acid, base, and brine.
-
Dry the organic layer, concentrate, and purify the amide product by column chromatography.
Protocol 3: General Procedure for Ester Synthesis
-
To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of DMAP (0.1 eq).
-
Add a coupling reagent such as DCC or EDC (1.1 eq) and stir at room temperature until the reaction is complete.
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with aqueous acid, base, and brine.
-
Dry the organic layer, concentrate, and purify the ester product by column chromatography.
Part 3: In Vitro Biological Evaluation
Protocol 4: HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits.[13]
-
Prepare a stock solution of this compound and its derivatives in DMSO.
-
In a 96-well plate, add the HDAC substrate, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding a source of HDAC enzyme (e.g., HeLa nuclear extract).
-
Incubate the plate at 37 °C for the recommended time.
-
Stop the reaction and add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC₅₀ value for each compound.
Protocol 5: Anti-Inflammatory Assay (TNF-α ELISA)
This protocol is based on established methods for measuring cytokine release from macrophages.[9]
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Determine the effect of the compounds on TNF-α production and calculate IC₅₀ values if applicable.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Its structural similarity to known bioactive molecules, combined with the potential for chemical modification, makes it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a robust framework for synthesizing, derivatizing, and evaluating the biological activity of this compound and its analogs. Future research should focus on elucidating the specific HDAC isoform selectivity, exploring a wider range of in vitro and in vivo models for various disease indications, and investigating the pharmacokinetic and pharmacodynamic properties of the most promising derivatives.
References
- 1. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. 4619-20-9 | 4-Oxo-4-(p-tolyl)butanoic acid | Aryls | Ambeed.com [ambeed.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water | Semantic Scholar [semanticscholar.org]
- 12. Target-based evaluation of ‘drug-like’ properties and ligand efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From In Silico to In Vitro: Evaluating Molecule Generative Models for Hit Generation [arxiv.org]
Application Notes & Protocols: Crystallization Methods for Obtaining Pure 4-(p-Tolyl)butyric Acid
Introduction: The Critical Role of Purity in 4-(p-Tolyl)butyric Acid Applications
This compound, also known as 4-(4-methylphenyl)butanoic acid, is a valuable building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The purity of this carboxylic acid intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and potential toxicological issues in downstream applications. Effective purification is therefore a critical step in its utilization.
Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] It leverages differences in solubility between the target compound and its impurities in a given solvent or solvent system. This application note provides a detailed guide to developing robust crystallization protocols for obtaining high-purity this compound. We will explore the underlying principles of solvent selection, cooling crystallization, and anti-solvent crystallization, offering both theoretical insights and practical, step-by-step protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization strategy.
| Property | Value | Source |
| IUPAC Name | 4-(4-methylphenyl)butanoic acid | [1][5][6] |
| CAS Number | 4521-22-6 | [1][5][7] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][5][6] |
| Molecular Weight | 178.22 g/mol | [1][6] |
| Appearance | Off-white to light yellow-beige crystals or powder | [1][5] |
| Melting Point | 54-58 °C | [1][7] |
| Boiling Point | 150 °C at 1 mmHg | [1][7] |
| Density | 1.072 g/cm³ | [1][7] |
The relatively low melting point of this compound is a key consideration, as it influences the choice of solvents and the maximum temperature that can be used during dissolution to avoid "oiling out," a phenomenon where the compound melts before dissolving, often trapping impurities.
The Science of Crystallization: A Primer
Crystallization is a phase change process where a solute in a solution solidifies into a highly structured, crystalline form. The driving force for crystallization is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. Supersaturation can be achieved through several methods, including:
-
Cooling Crystallization: This is the most common method and relies on the principle that the solubility of most organic compounds decreases as the temperature of the solvent is lowered.[8]
-
Evaporation Crystallization: This method involves the slow evaporation of the solvent, which increases the concentration of the solute until it exceeds its solubility limit.
-
Anti-solvent Crystallization: In this technique, a second solvent (the anti-solvent) in which the solute is poorly soluble is added to the initial solution, reducing the overall solubility of the solute and inducing crystallization.[9][10][11]
The choice of method depends on the solubility profile of the compound and the nature of the impurities.
Strategic Solvent Selection: The Key to Success
The selection of an appropriate solvent system is the most critical factor in developing a successful crystallization protocol. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at lower temperatures: This differential solubility is essential for achieving a high recovery of the purified product upon cooling.[8]
-
Inertness: The solvent should not react with the this compound.
-
Appropriate boiling point: The boiling point should be high enough to allow for a sufficient solubility difference over a practical temperature range but low enough to be easily removed from the final product.
-
Dissimilar solubility for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).
-
Safety and environmental considerations: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.
Based on the carboxylic acid functionality of this compound, polar protic and polar aprotic solvents are generally good starting points.[3] A mixed solvent system can also be highly effective, allowing for fine-tuning of the polarity to achieve optimal solubility characteristics.[2]
Experimental Protocols
Protocol 1: Single Solvent Cooling Crystallization
This protocol is a straightforward and often effective method for purifying this compound, particularly when dealing with impurities that have significantly different solubilities.
Workflow for Single Solvent Cooling Crystallization:
Caption: Workflow for Single Solvent Cooling Crystallization.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and begin heating with gentle stirring. c. Continue adding the solvent portion-wise until the solid is completely dissolved at a temperature near the solvent's boiling point. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Anti-Solvent Crystallization
This method is particularly useful when a suitable single solvent with a steep solubility curve cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) to induce precipitation.[9][10][11]
Workflow for Anti-Solvent Crystallization:
Caption: Workflow for Anti-Solvent Crystallization.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., ethanol, acetone)
-
An "anti-solvent" (e.g., water, hexane)
-
Erlenmeyer flasks
-
Magnetic stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent at room temperature.
-
Induction of Crystallization: a. With continuous stirring, slowly add the "anti-solvent" dropwise to the solution. b. Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of crystallization. c. If the solution becomes too cloudy, add a small amount of the "good" solvent to redissolve the precipitate, and then continue with the slow addition of the anti-solvent.
-
Crystal Growth: Once turbidity is achieved, stop adding the anti-solvent and allow the solution to stand undisturbed to allow for the slow growth of crystals. Cooling the mixture in an ice bath can further increase the yield.
-
Isolation: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of a pre-chilled mixture of the "good" solvent and the "anti-solvent".
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Common Crystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is cooled too rapidly. | Use a lower boiling point solvent. Ensure slow cooling. Add a small amount of a miscible solvent in which the compound is more soluble to lower the saturation point. |
| No Crystal Formation | The solution is not sufficiently supersaturated. The presence of impurities is inhibiting nucleation. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. Concentrate the solution by evaporating some of the solvent. |
| Low Recovery | Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. |
| Poor Purity | The cooling rate was too fast, trapping impurities. The chosen solvent does not effectively differentiate between the compound and impurities. | Allow for slow, undisturbed cooling. Re-crystallize the material using a different solvent system. |
Conclusion
The successful crystallization of this compound is a critical step in ensuring its suitability for high-purity applications in research and drug development. By carefully selecting a solvent system and optimizing the crystallization method—be it cooling crystallization or anti-solvent crystallization—researchers can consistently obtain a product of high purity. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for achieving this goal.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]
- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
- 7. parchem.com [parchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
Application Notes and Protocols: The Strategic Use of 4-(p-Tolyl)butyric Acid in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(p-Tolyl)butyric Acid as a Versatile Synthon
In the landscape of medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. This compound has emerged as a highly valuable and versatile starting material for the construction of a range of heterocyclic systems. Its chemical structure, featuring a phenyl ring amenable to electrophilic substitution and a flexible butyric acid chain, allows for a variety of strategic cyclization reactions.
This guide provides an in-depth exploration of two primary synthetic pathways originating from this compound, leading to the formation of biologically relevant heterocycles such as pyridazinones, quinolines, benzazepines, and pyrazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the significance of the resulting compounds in the context of drug development.
Part 1: Synthesis of Pyridazinone Derivatives
Pyridazinones are a class of six-membered nitrogen-containing heterocycles that exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] A common and efficient route to pyridazinone synthesis involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[4] this compound can be readily converted to the requisite γ-ketoacid intermediate, 4-oxo-4-(p-tolyl)butanoic acid, through a Friedel-Crafts acylation of toluene with succinic anhydride.
Mechanism: From Toluene to Pyridazinone
The synthesis commences with the Lewis acid-catalyzed Friedel-Crafts acylation of toluene with succinic anhydride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the anhydride, generating a highly electrophilic acylium ion.[5][6] This electrophile is then attacked by the electron-rich toluene ring, preferentially at the para position due to the directing effect of the methyl group, to form 4-oxo-4-(p-tolyl)butanoic acid. The subsequent reaction with hydrazine hydrate proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one.
Caption: Synthetic workflow for pyridazinone synthesis.
Protocol 1: Synthesis of 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Procedure:
Step A: Synthesis of 4-oxo-4-(p-tolyl)butanoic acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous aluminum chloride (2.5 eq) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add succinic anhydride (1.0 eq) portion-wise to the stirred suspension.
-
Add toluene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture slowly onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude γ-ketoacid. Recrystallization from a suitable solvent (e.g., toluene/hexane) may be performed for purification.
Step B: Synthesis of 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one
-
Dissolve the crude 4-oxo-4-(p-tolyl)butanoic acid (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the desired pyridazinone derivative.
Data Summary: Synthesis of Pyridazinone Derivatives
| Starting Material | Key Reagents | Product | Yield (%) | Reference |
| Toluene, Succinic Anhydride | AlCl₃, Hydrazine Hydrate | 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one | 75-85 (overall) | [4] |
| 4-Oxo-butanoic acids | Hydrazines | 4,5-dihydro-3(2H)-pyridazinones | Good | [7] |
Part 2: Heterocycle Synthesis via a 7-Methyl-1-Tetralone Intermediate
A more versatile application of this compound involves its intramolecular Friedel-Crafts cyclization to form 7-methyl-1-tetralone.[8][9] This tetralone is a powerful intermediate that can be elaborated into a variety of fused heterocyclic systems, including quinolines and benzazepines.
Protocol 2: Synthesis of 7-Methyl-1-tetralone
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Add this compound (1.0 eq) to polyphosphoric acid (10-15 eq by weight) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude 7-methyl-1-tetralone can be purified by vacuum distillation or column chromatography.
Caption: Synthetic pathways from 7-methyl-1-tetralone.
Application 1: Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][10][11] 7-Methyl-1-tetralone can serve as a precursor to 7-methyl-tetrahydroquinolines, which can be subsequently dehydrogenated to the corresponding quinolines.[8]
Protocol 3: Synthesis of 7-Methyl-1,2,3,4-tetrahydroquinoline
This protocol outlines a reductive amination approach.
Materials:
-
7-Methyl-1-tetralone
-
Ammonium formate or a primary amine
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Methanol
Procedure:
-
Dissolve 7-methyl-1-tetralone (1.0 eq) and ammonium formate (5-10 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 7-methyl-1,2,3,4-tetrahydroquinoline.
The resulting tetrahydroquinoline can be dehydrogenated to 7-methylquinoline using various oxidizing agents such as DDQ or by catalytic dehydrogenation (e.g., Pd/C).[8]
Application 2: Synthesis of Benzazepines via Ring Expansion
Benzazepines are seven-membered heterocyclic compounds that are of interest in medicinal chemistry, particularly for their effects on the central nervous system.[9][12] Ring expansion reactions of cyclic ketones, such as the Schmidt reaction and the Beckmann rearrangement, are powerful methods for the synthesis of lactams, which are precursors to benzazepines.[1][13][14]
Protocol 4a: Schmidt Reaction for Benzazepine Synthesis
The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid to yield a lactam.[15]
Materials:
-
7-Methyl-1-tetralone
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid or trifluoroacetic acid
-
Chloroform
Procedure:
-
Dissolve 7-methyl-1-tetralone (1.0 eq) in chloroform.
-
Cool the solution to 0 °C and add concentrated sulfuric acid dropwise.
-
Add sodium azide (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with chloroform, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting lactam by column chromatography.
Protocol 4b: Beckmann Rearrangement for Benzazepine Synthesis
The Beckmann rearrangement involves the acid-catalyzed rearrangement of an oxime to an amide (lactam).[1][2][5]
Step A: Synthesis of 7-Methyl-1-tetralone Oxime
-
Dissolve 7-methyl-1-tetralone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add a base such as sodium acetate or pyridine and reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into water to precipitate the oxime.
-
Filter, wash with water, and dry the oxime.
Step B: Rearrangement to the Lactam
-
Add the 7-methyl-1-tetralone oxime (1.0 eq) to polyphosphoric acid or treat with another acidic reagent like p-toluenesulfonyl chloride in pyridine.
-
Heat the mixture (e.g., 100-120 °C for PPA) for 1-2 hours.
-
Cool the reaction, pour it onto ice, and extract the product with a suitable organic solvent.
-
Work up as described in Protocol 4a to isolate the lactam.
Application 3: Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their diverse biological activities, including anti-inflammatory and anticancer properties.[6][16] 7-Methyl-1-tetralone can be converted into pyrazole derivatives through reactions with hydrazine-based reagents, often involving a 1,3-dicarbonyl intermediate.
Protocol 5: Synthesis of a Pyrazolo[3,4-c]tetrahydroquinoline Derivative
This protocol involves the formation of a β-keto ester from the tetralone, followed by cyclization with hydrazine.
Step A: Formation of 2-Formyl-7-methyl-1-tetralone
-
To a solution of sodium methoxide in a suitable solvent like toluene, add 7-methyl-1-tetralone (1.0 eq) and ethyl formate (1.5 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Quench the reaction with dilute acid and extract the β-keto aldehyde.
Step B: Cyclization to the Pyrazole
-
Dissolve the crude 2-formyl-7-methyl-1-tetralone in ethanol.
-
Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction, and isolate the precipitated pyrazole derivative by filtration.
Data Summary: Heterocycles from 7-Methyl-1-tetralone
| Intermediate | Reaction Type | Key Reagents | Product Class | Reference |
| 7-Methyl-1-tetralone | Reductive Amination | NH₄HCO₂, NaBH₃CN | Tetrahydroquinolines | [8] |
| 7-Methyl-1-tetralone | Schmidt Reaction | NaN₃, H₂SO₄ | Benzazepines (Lactams) | [9][13] |
| 7-Methyl-1-tetralone Oxime | Beckmann Rearrangement | PPA or TsCl | Benzazepines (Lactams) | [1][2][5] |
| 2-Formyl-7-methyl-1-tetralone | Cyclocondensation | Hydrazine Hydrate | Pyrazoles | [6][16] |
Conclusion and Future Perspectives
This compound is a readily available and cost-effective starting material that provides access to a diverse range of novel heterocyclic compounds. The synthetic pathways detailed in this guide, proceeding either through a γ-ketoacid or a tetralone intermediate, offer robust and scalable methods for the generation of pyridazinones, quinolines, benzazepines, and pyrazoles. The biological significance of these heterocyclic cores underscores the importance of these synthetic strategies in modern drug discovery and development. Further exploration of multicomponent reactions and the use of advanced catalytic systems with this compound and its derivatives will undoubtedly lead to the discovery of new and potent bioactive molecules.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Beckmann Rearrangement [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. 7-Methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Schmidt reaction with some tetralone and indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Schmidt Reaction with Some Tetralone and Indanone Derivatives [jstage.jst.go.jp]
- 15. Schmidt Reaction [organic-chemistry.org]
- 16. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Synthesis of 4-(p-Tolyl)butyric Acid
An authoritative guide to the scalable synthesis of 4-(p-Tolyl)butyric acid, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols. It emphasizes scientifically sound, field-proven methods, focusing on a robust two-step synthetic pathway suitable for large-scale production.
This compound (also known as 4-(4-methylphenyl)butanoic acid) is a valuable chemical intermediate in the pharmaceutical and specialty chemical industries.[1][2] Its structure, featuring a substituted aromatic ring coupled with a butyric acid chain, makes it a key building block for more complex molecules. The efficient large-scale production of this compound is critical for ensuring a reliable supply chain for downstream applications.
The most industrially viable and classical approach for synthesizing this compound involves a two-stage process:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction between toluene and succinic anhydride to form the keto-acid intermediate, 4-oxo-4-(p-tolyl)butanoic acid.[3][4]
-
Carbonyl Group Reduction: Deoxygenation of the ketone in the intermediate to yield the final product. Two primary methods are employed for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[5][6][7]
This guide provides a comprehensive examination of this pathway, detailing the rationale behind procedural choices and offering scalable, step-by-step protocols.
Part 1: Friedel-Crafts Acylation for 4-Oxo-4-(p-tolyl)butanoic Acid
The initial step involves the formation of a carbon-carbon bond between the aromatic ring of toluene and the acyl group from succinic anhydride.
Principle and Rationale
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for synthesizing aryl ketones.[4] The reaction mechanism involves the activation of an acylating agent (succinic anhydride) by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion (or a complex that functions as one), which is then attacked by the electron-rich toluene ring.
Key strategic choices for this step include:
-
Reactants: Toluene is used as both the aromatic substrate and often as a solvent. Its methyl group is an ortho-, para-director, but due to steric hindrance from the bulky electrophile, the para-substituted product, 4-oxo-4-(p-tolyl)butanoic acid, is predominantly formed. Succinic anhydride is a safe, stable, and cost-effective source of the four-carbon chain.
-
Catalyst: Anhydrous aluminum chloride is a powerful and common Lewis acid for this transformation. A stoichiometric amount is often required because AlCl₃ complexes with both the anhydride reactant and the resulting ketone product, rendering it inactive.[4]
-
Solvent: While toluene can serve as the solvent, an inert solvent like nitrobenzene or carbon disulfide is sometimes used in laboratory settings. For industrial scale, minimizing solvent use by employing excess toluene is often preferred for economic and environmental reasons.
Caption: Workflow for Friedel-Crafts Acylation.
Protocol 1: Large-Scale Synthesis of 4-Oxo-4-(p-tolyl)butanoic acid
Materials:
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Succinic Anhydride
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
Procedure:
-
Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas). Ensure the system is completely dry.
-
Reagent Charging: Charge the reactor with toluene (4 molar equivalents) and anhydrous AlCl₃ (2.2 molar equivalents).
-
Cooling: Cool the stirred mixture to 0-5 °C using a cooling bath.
-
Substrate Addition: Add succinic anhydride (1 molar equivalent) portion-wise or as a slurry in a small amount of toluene via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This hydrolyzes the aluminum complexes and neutralizes the catalyst.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer sequentially with water and then with brine.
-
Isolation: Reduce the volume of the toluene layer under reduced pressure. The crude product will begin to precipitate.
-
Purification: Cool the concentrated mixture and collect the crude 4-oxo-4-(p-tolyl)butanoic acid by filtration. Recrystallize the solid from a suitable solvent system (e.g., toluene-hexane mixture) to achieve high purity.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Part 2: Reduction of the Aryl Ketone
The choice of reduction method for the keto-acid intermediate is critical and depends on the overall process requirements, including substrate stability, cost, and safety.
Method Selection: Clemmensen vs. Wolff-Kishner
Both the Clemmensen and Wolff-Kishner reductions effectively convert the carbonyl group to a methylene group.[8][9] The primary distinction lies in their reaction conditions.
-
Clemmensen Reduction: Employs zinc amalgam and concentrated HCl.[5][10] It is conducted under strongly acidic conditions. This method is particularly effective for aryl-alkyl ketones that are stable to strong acid.[5][11]
-
Wolff-Kishner Reduction: Utilizes hydrazine hydrate and a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol.[6][12] The reaction is performed under harsh basic conditions and high temperatures (180-200 °C).[9] It is the method of choice for substrates that are sensitive to acid.[6][8] The Huang-Minlon modification, which involves carrying out the reaction in a high-boiling alcohol and distilling off water to drive the reaction, is a significant improvement that offers better yields and shorter reaction times.[6][13]
For the synthesis of this compound, both methods are viable as the molecule is stable to both strong acid and strong base. The choice often comes down to operational safety, waste disposal considerations (mercury salts in Clemmensen vs. excess hydrazine in Wolff-Kishner), and equipment compatibility.
Caption: Comparison of Clemmensen and Wolff-Kishner reduction workflows.
Protocol 2A: Clemmensen Reduction
Materials:
-
4-Oxo-4-(p-tolyl)butanoic acid
-
Zinc (Zn) powder or granules
-
Mercuric chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
Procedure:
-
Amalgam Preparation: In a well-ventilated fume hood, prepare the zinc amalgam. To zinc metal (4-5 molar equivalents), add a 5% aqueous solution of HgCl₂. Swirl for 5-10 minutes. Decant the aqueous solution and wash the resulting amalgam with water.
-
Reactor Setup: Charge a reactor with the freshly prepared zinc amalgam, water, concentrated HCl, and toluene.
-
Substrate Addition: Add the 4-oxo-4-(p-tolyl)butanoic acid (1 molar equivalent) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Additional portions of concentrated HCl may need to be added periodically to maintain the acidic conditions.
-
Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Decant the liquid from the excess zinc amalgam.
-
Extraction: Separate the toluene layer. Extract the aqueous layer with additional portions of toluene. Combine all organic extracts.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or vacuum distillation.
Protocol 2B: Wolff-Kishner Reduction (Huang-Minlon Modification)
Materials:
-
4-Oxo-4-(p-tolyl)butanoic acid
-
Hydrazine hydrate (85% or higher)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Diethylene glycol (or another high-boiling solvent)
-
Dilute Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Reactor Setup: Charge a reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser with 4-oxo-4-(p-tolyl)butanoic acid (1 molar equivalent), KOH (4 molar equivalents), hydrazine hydrate (3 molar equivalents), and diethylene glycol.
-
Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours. During this time, water and excess hydrazine will distill off.
-
Decomposition: After the initial distillation ceases, raise the temperature to 190-200 °C. The mixture will begin to reflux and evolve nitrogen gas (vigorous bubbling). Maintain this temperature until gas evolution stops (typically 3-4 hours).
-
Cooling and Precipitation: Cool the reaction mixture below 100 °C. Carefully dilute the viscous mixture with water.
-
Isolation: Acidify the aqueous solution with dilute HCl until the pH is ~1-2. The this compound will precipitate as a solid.
-
Purification: Collect the solid product by filtration and wash thoroughly with cold water to remove inorganic salts. Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or hexane) to obtain the pure acid.
-
Drying: Dry the purified product in a vacuum oven.
Part 3: Process Summary and Data
For successful large-scale production, careful control of reaction parameters and robust purification methods are essential.
| Step | Reaction | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Typical Yield | Purity Target |
| 1 | Friedel-Crafts Acylation | Toluene, Succinic Anhydride | Anhydrous AlCl₃ | Toluene | 0 → 25 | 85-95% | >98% |
| 2A | Clemmensen Reduction | 4-Oxo-4-(p-tolyl)butanoic acid | Zn(Hg), Conc. HCl | Toluene/H₂O | Reflux (~100) | 70-85% | >99% |
| 2B | Wolff-Kishner Reduction | 4-Oxo-4-(p-tolyl)butanoic acid | N₂H₄·H₂O, KOH | Diethylene Glycol | 130 → 200 | 80-95% | >99% |
Quality Control: The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
Melting Point: To check for purity.
-
HPLC/GC: To quantify purity and detect any residual starting material or by-products.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation followed by either Clemmensen or Wolff-Kishner reduction is a well-established and scalable manufacturing route. The Huang-Minlon modification of the Wolff-Kishner reduction is often preferred on an industrial scale due to its higher yields, avoidance of heavy metals like mercury, and its one-pot nature. Careful process control, safety management, and robust purification are paramount to consistently producing high-purity material suitable for pharmaceutical and other high-value applications.
References
- 1. scbt.com [scbt.com]
- 2. 4521-22-6 CAS Manufactory [m.chemicalbook.com]
- 3. Solved The Friedel Crafts Acylation Reaction Reaction of | Chegg.com [chegg.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Clemmensen Reduction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(p-Tolyl)butyric Acid
Welcome to the technical support guide for the synthesis of 4-(p-Tolyl)butyric acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthetic sequence. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and reliable method is a two-step process.[1][2] It begins with the Friedel-Crafts acylation of toluene with succinic anhydride to form the intermediate, 4-oxo-4-(p-tolyl)butanoic acid.[3] This intermediate is then reduced to the final product, this compound.[4]
Q2: Why is a two-step process involving acylation and then reduction preferred over a direct Friedel-Crafts alkylation?
Direct Friedel-Crafts alkylation with a suitable four-carbon alkyl halide is prone to carbocation rearrangements, which would lead to a mixture of isomers instead of the desired straight-chain product.[4] The acylation-reduction sequence avoids this issue because the acylium ion intermediate does not rearrange.[4] This method ensures the formation of the linear butyl chain attached to the toluene ring.
Q3: Which reduction method should I choose for the second step: Clemmensen or Wolff-Kishner?
The choice depends on the stability of your starting material and any other functional groups present. The Clemmensen reduction uses strongly acidic conditions (zinc amalgam and concentrated HCl), while the Wolff-Kishner reduction employs strongly basic conditions (hydrazine and a strong base like KOH at high temperatures).[5][6][7] If your molecule contains acid-sensitive groups, the Wolff-Kishner is preferable.[6][7] Conversely, for base-sensitive compounds, the Clemmensen reduction is the better option.[6] For this specific synthesis, both are effective as the intermediate keto-acid is generally stable under both conditions.
Experimental Workflow Overview
The synthesis of this compound is a well-established two-step process. The following diagram illustrates the general workflow.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Step 1 - Friedel-Crafts Acylation
This section addresses common issues encountered during the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by aluminum chloride (AlCl₃).
Low or No Yield of 4-oxo-4-(p-tolyl)butanoic acid
Q: I've followed the protocol, but my yield is very low or I've recovered only starting materials. What went wrong?
Low yields in Friedel-Crafts acylation are frequently traced back to catalyst deactivation or suboptimal reaction conditions.[8][9]
Possible Cause 1: Inactive Lewis Acid Catalyst (AlCl₃)
-
Explanation: Aluminum chloride is extremely hygroscopic and reacts violently with water. Any moisture in your glassware, solvent, or reagents will deactivate the catalyst, halting the reaction.[8][10] The catalyst should be a fine, free-flowing powder; if it's clumpy, it has likely been compromised.[10]
-
Solution:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (nitrogen or argon) before use.
-
Use High-Quality Reagents: Use a freshly opened bottle of anhydrous AlCl₃. If the bottle has been opened previously, ensure it was stored in a desiccator.[10] Use an anhydrous grade solvent if the reaction is not performed neat.
-
Possible Cause 2: Insufficient Catalyst Stoichiometry
-
Explanation: The product, 4-oxo-4-(p-tolyl)butanoic acid, has two oxygen atoms (one on the ketone and one on the carboxylic acid) that can coordinate with the AlCl₃ catalyst. This forms a stable complex, effectively removing the catalyst from the reaction cycle.[8][9] Therefore, more than two stoichiometric equivalents of AlCl₃ are required per mole of succinic anhydride.
-
Solution:
-
Check Stoichiometry: Use at least 2.2 equivalents of AlCl₃ to ensure there is enough free catalyst to activate the succinic anhydride.
-
Order of Addition: A common procedure is to add the succinic anhydride to a cooled suspension of AlCl₃ in the solvent, followed by the slow addition of toluene.
-
Possible Cause 3: Suboptimal Reaction Temperature
-
Explanation: While the reaction is often exothermic, some initial energy may be required to overcome the activation barrier. Conversely, excessively high temperatures can promote side reactions.[8]
-
Solution:
-
Controlled Heating: If the reaction is sluggish at room temperature, gently warm the mixture (e.g., to 40-50°C) and monitor by TLC.
-
Exotherm Management: During the addition of reagents, especially if done rapidly, the reaction can become too vigorous. Use an ice bath to maintain control, particularly during the initial stages.[11]
-
Formation of Multiple Products or Isomers
Q: My NMR spectrum is complex, suggesting a mixture of products. What are the likely side products and how can I avoid them?
The primary cause of isomer formation is the regioselectivity of the electrophilic aromatic substitution on toluene.
-
Explanation: Toluene is an activated aromatic ring with a methyl group that directs incoming electrophiles to the ortho and para positions. While steric hindrance from the bulky acylium ion electrophile generally favors the para product, some ortho substitution can occur, leading to the formation of 4-oxo-4-(o-tolyl)butanoic acid.[8]
-
Solution:
-
Solvent Choice: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide or dichloromethane often provide higher para-selectivity compared to more polar solvents like nitrobenzene.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para isomer.
-
Purification: If a minor amount of the ortho isomer is formed, it can typically be removed by recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water).
-
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Solved The Friedel Crafts Acylation Reaction Reaction of | Chegg.com [chegg.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
"purification strategies to remove impurities from 4-(p-Tolyl)butyric acid"
Technical Support Center: Purification of 4-(p-Tolyl)butyric Acid
Welcome to the technical support center for the purification of this compound (CAS 4521-22-6).[1][2][3][4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. The following sections provide in-depth, experience-based answers to frequently asked questions, detailed protocols, and the scientific reasoning behind our recommendations.
Part 1: Understanding Your Impurity Profile
Effective purification begins with understanding the potential impurities in your crude material. The nature of these impurities dictates the most effective purification strategy.
Q1: I've just synthesized this compound via Friedel-Crafts acylation followed by a reduction. What are the most likely impurities I should be concerned about?
Answer: Synthesizing this compound through a Friedel-Crafts pathway introduces several potential impurities. Your crude product likely contains a mixture of starting materials, reaction by-products, and residual reagents.
-
Unreacted Starting Materials: Toluene and succinic anhydride (or a derivative) may be present if the reaction did not go to completion.
-
Isomeric By-products: Friedel-Crafts reactions on substituted rings like toluene can produce ortho- and meta-isomers in addition to the desired para-product.[8] The methyl group on toluene is an ortho-, para- director, so the presence of 4-(o-Tolyl)butyric acid is highly probable. The ratio of these isomers can depend heavily on reaction conditions like temperature.[9]
-
Neutral By-products: Incomplete reduction of the intermediate keto-acid will leave a neutral impurity that needs to be removed.
-
Catalyst Residues: Aluminum chloride (AlCl₃), a common Lewis acid catalyst in Friedel-Crafts reactions, and its hydrolysis products must be thoroughly removed during the workup.[10][11]
A general workflow for identifying and separating these impurities is outlined below.
Caption: Decision workflow for selecting a purification strategy.
Part 2: Troubleshooting Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique for carboxylic acids, exploiting their ability to form water-soluble salts.[12][13][14][15][16]
Q2: I performed an acid-base extraction, but my final yield is very low. What went wrong?
Answer: Low yield after an acid-base extraction is a common issue and can almost always be traced back to one of several key steps.
-
Incomplete Deprotonation: Your target acid must be fully converted to its carboxylate salt to move into the aqueous layer. Using a weak base like sodium bicarbonate (NaHCO₃) is generally sufficient for carboxylic acids.[14] However, if the mixing is not vigorous or long enough, a significant portion of your product will remain in the organic layer.
-
Expert Tip: After separating the layers, perform a second extraction on the organic layer with a fresh portion of the basic solution to recover any remaining product.[14] Combine the aqueous extracts.
-
-
Incomplete Reprotonation: After isolating the aqueous layer containing your carboxylate salt, you must re-acidify it to precipitate the neutral carboxylic acid. It is critical to add enough strong acid (like HCl) to completely neutralize the base used for extraction and protonate the carboxylate.[12][14]
-
Self-Validation Protocol: Use pH paper to check the aqueous solution after adding acid. The pH should be acidic (pH 3-4) to ensure complete precipitation of your carboxylic acid.[15] If it is not, add more acid dropwise until the desired pH is reached.
-
-
Premature Product Isolation: If the precipitated product appears very fine or fails to precipitate altogether, it may be too soluble in the aqueous solution.[15]
-
Troubleshooting Step: Cool the acidified solution in an ice bath to decrease solubility. If precipitation is still poor, you may need to extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane) to recover the product.[15]
-
Caption: Workflow for a standard acid-base extraction.
Part 3: Troubleshooting Recrystallization
Recrystallization is the workhorse technique for purifying solid organic compounds. The principle is to dissolve the crude solid in a hot solvent in which it is highly soluble, and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[17]
Q3: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common problem, but it is fixable.
-
Causality: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound (54-58°C for this compound).[3] Alternatively, the concentration of the solute is too high, causing it to separate from the solution as a liquid phase.
-
Troubleshooting Steps:
-
Add More Solvent: The most immediate fix is to add more hot solvent to the oiled-out mixture until the oil completely dissolves. This reduces the concentration and lowers the saturation point.
-
Reheat and Slow Cool: Ensure the entire solution is homogeneous and clear at the boiling point of the solvent. Then, allow the flask to cool very slowly. Rapid cooling encourages oiling out; slow cooling promotes the formation of a crystal lattice. Insulating the flask can help.
-
Change Solvent System: If the problem persists, your solvent is likely inappropriate. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[17] Consider using a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate) and then add a "bad" solvent (in which it is poorly soluble, e.g., heptane or hexanes) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to clarify, then cool slowly.[17][18]
-
Q4: My recrystallization isn't working at all; no crystals are forming even after cooling in an ice bath. What's the issue?
Answer: Failure to crystallize is typically due to using too much solvent or the solution being supersaturated.[19]
-
Too Much Solvent: If the compound is too dilute, the solution will not become saturated upon cooling, and no crystals will form.
-
Solution: Gently heat the solution to evaporate some of the solvent.[19] Continue until you observe crystal formation on the surface or when a drop removed on a glass rod shows solid formation upon cooling. Then, allow the bulk solution to cool slowly.
-
-
Supersaturation: Sometimes, a solution can become supersaturated and require a nucleation event to initiate crystallization.
-
Troubleshooting Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[19] This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution.[19][20] This "seed crystal" provides a template for further crystal growth.
-
-
| Parameter | Recommended Solvent System | Rationale |
| Single Solvent | Toluene, Ethanol/Water, Acetone/Water | Good solubility difference between hot and cold conditions. Water acts as an anti-solvent.[18] |
| Mixed Solvent | Ethyl Acetate / Heptane | The compound is soluble in ethyl acetate, and the addition of non-polar heptane reduces the solubility to induce crystallization.[18] |
| Avoid | Highly Volatile Solvents (e.g., DCM, Ether) | Evaporate too quickly, leading to rapid precipitation rather than slow crystal growth, which is less effective for purification.[20] |
Part 4: Troubleshooting Column Chromatography
For separating closely related impurities, such as isomers, that are difficult to remove by other means, column chromatography is the preferred method.[21]
Q5: I ran a column to separate the para- and ortho- isomers of 4-(Tolyl)butyric acid, but the separation was poor. How can I improve the resolution?
Answer: Poor resolution in column chromatography usually stems from improper solvent system selection or poor column packing technique.
-
Optimize Your Solvent System (Mobile Phase): The key to good separation is choosing a mobile phase that provides a significant difference in the retention factors (Rf) of your compounds.
-
Expert Protocol (TLC First): Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of ~0.25-0.35 for your target compound (the para-isomer). The spot for the impurity should be clearly separated. A common mobile phase for acids like this is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate, often with a small amount (~1%) of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking on the silica gel.
-
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation.
-
Technique: Use a "wet" or "slurry" packing method. Mix your silica gel with the initial, least polar mobile phase to form a slurry, then pour it into the column and allow it to settle with gentle tapping.[21] Run solvent through the column to ensure it is packed tightly and uniformly before loading your sample.
-
-
Sample Loading: Overloading the column or loading the sample in a solvent that is too polar will ruin the separation.
References
- 1. scbt.com [scbt.com]
- 2. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
- 5. 4521-22-6 CAS Manufactory [m.chemicalbook.com]
- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound(4521-22-6) 13C NMR spectrum [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. byjus.com [byjus.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. study.com [study.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. reddit.com [reddit.com]
- 19. quora.com [quora.com]
- 20. unifr.ch [unifr.ch]
- 21. aroonchande.com [aroonchande.com]
- 22. orgsyn.org [orgsyn.org]
"common side reactions in the synthesis of 4-(p-Tolyl)butyric acid"
Welcome to the technical support guide for the synthesis of 4-(p-tolyl)butyric acid (CAS 4521-22-6)[1][2][3]. This document is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The most prevalent synthetic route involves a two-step process: a Friedel-Crafts acylation followed by a carbonyl group reduction. This guide is structured to address specific troubleshooting questions you may have at each critical stage.
Section 1: Troubleshooting the Friedel-Crafts Acylation of Toluene
The first step is the electrophilic aromatic substitution reaction between toluene and succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form 4-(4-methylbenzoyl)propanoic acid.[4][5] While seemingly straightforward, several issues can arise.
FAQ 1.1: My Friedel-Crafts reaction yield is low, and I'm recovering significant amounts of unreacted toluene. What went wrong?
Answer: This is a common issue often traced back to the activity and stoichiometry of the Lewis acid catalyst, AlCl₃.
-
Causality—The Role of the Catalyst: In Friedel-Crafts acylation, AlCl₃ is not a true catalyst but a reagent consumed during the reaction. It complexes with the carbonyl oxygen of the succinic anhydride to generate the highly electrophilic acylium ion.[6][7] Furthermore, the product, an aryl ketone, is a Lewis base and will also complex strongly with AlCl₃, deactivating the ring towards further reaction.[8] Because of this product complexation, you must use at least a stoichiometric equivalent of AlCl₃ for every carbonyl group. For succinic anhydride, this means at least two equivalents of AlCl₃ are required for the reaction to proceed to completion.
-
Troubleshooting Steps:
-
Check AlCl₃ Stoichiometry: Ensure you are using slightly more than two molar equivalents of AlCl₃ relative to succinic anhydride.
-
Verify AlCl₃ Quality: Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture hydrolyzes it to aluminum hydroxide, rendering it inactive. Use a fresh, unopened bottle or a properly stored container of anhydrous, powdered AlCl₃. Clumpy or discolored AlCl₃ is suspect.
-
Control Addition Temperature: The initial complexation and reaction can be exothermic.[4] Adding the AlCl₃ too quickly can cause the temperature to rise, potentially leading to side reactions or degradation. A controlled, portion-wise addition at a lower temperature (e.g., 0-5 °C) is recommended before gently heating to reflux.
-
FAQ 1.2: My product is contaminated with an isomer. How do I identify it and improve the regioselectivity?
Answer: You are observing contamination from the ortho-acylated product, 3-(2-methylbenzoyl)propanoic acid. The methyl group of toluene is an ortho, para-director, but the para product is sterically favored and should be the major product.
-
Causality—Steric Hindrance: The electrophile generated from the succinic anhydride/AlCl₃ complex is bulky. Steric hindrance between this electrophile and the methyl group on toluene disfavors attack at the ortho position, making the para position the preferred site of reaction. However, some amount of the ortho isomer is almost always formed.
-
Troubleshooting & Purification:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para product.
-
Purification by Recrystallization: The most effective way to remove the ortho isomer is through recrystallization of the intermediate keto-acid. The two isomers have different packing efficiencies in a crystal lattice due to their shapes. A solvent system like toluene or a mixture of ethyl acetate and hexanes is often effective. See Protocol 4 for a general recrystallization procedure. The purity can be checked by measuring the melting point; the pure para isomer has a sharp, defined melting point, whereas an impure mixture will melt over a broader, lower range.
-
Section 2: Troubleshooting the Reduction of 4-(4-methylbenzoyl)propanoic acid
The second stage is the reduction of the ketone carbonyl to a methylene (CH₂) group. The two most common methods, the Clemmensen and Wolff-Kishner reductions, are effective but operate under drastically different conditions (highly acidic vs. highly basic) and come with their own unique side reactions.
Sub-section 2A: Clemmensen Reduction (Acidic Conditions)
This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone.[9][10] It is particularly effective for aryl-alkyl ketones that are stable in strong acid.[11]
FAQ 2.1: My reduction is incomplete. NMR analysis shows a mixture of my desired product and the starting keto-acid. How can I fix this?
Answer: Incomplete reduction is the most frequent problem with the Clemmensen method. The reaction is heterogeneous, occurring on the surface of the zinc, making it sensitive to several factors.[11]
-
Causality—Surface Area and Reactivity: The reaction's success hinges on the quality and surface area of the zinc amalgam. If the amalgam is poorly prepared or if the surface becomes passivated, the reaction will stall. Additionally, the substrate must be in contact with the amalgam surface, so efficient stirring is critical.
-
Troubleshooting Steps:
-
Activate the Zinc: Ensure the zinc amalgam is freshly prepared and highly active. This is typically done by briefly washing zinc powder or granules with dilute HCl to remove the passivating oxide layer, followed by treatment with a mercury(II) chloride solution.
-
Increase Reaction Time & Temperature: These reductions can be slow. Ensure the mixture is heated at a vigorous reflux for a sufficient period (often several hours).
-
Maintain Acid Concentration: As the reaction consumes acid, its concentration can decrease. Periodic addition of fresh concentrated HCl during the reflux can help maintain the reaction rate.
-
Use a Co-solvent: The starting keto-acid has limited solubility in aqueous HCl. Adding a water-miscible organic solvent that is inert to the conditions, such as toluene or ethanol, can improve substrate solubility and its contact with the zinc amalgam.
-
Sub-section 2B: Wolff-Kishner Reduction (Basic Conditions)
This reaction converts the ketone to a hydrazone, which is then heated with a strong base (like KOH) in a high-boiling solvent (like diethylene glycol) to eliminate N₂ gas and form the alkane.[12][13]
FAQ 2.2: After my Wolff-Kishner reduction, I isolated a high-melting, yellow solid that is not my product. What is this byproduct?
Answer: This is the classic signature of azine formation , a common and troublesome side reaction in Wolff-Kishner reductions.[12]
-
Causality—Competing Reaction Pathways: The reaction proceeds via an intermediate hydrazone. This hydrazone is a nucleophile, while the starting ketone is an electrophile. If unreacted ketone is present alongside the hydrazone, they can react with each other to form a symmetrical C=N-N=C linked dimer, known as an azine. This pathway competes directly with the desired deprotonation and reduction of the hydrazone.
-
Troubleshooting and Prevention:
-
Use the Huang-Minlon Modification: This is the standard and most effective solution. Instead of pre-forming and isolating the hydrazone, all components (ketone, hydrazine hydrate, KOH, and diethylene glycol) are heated together in one pot. The apparatus is first set up for distillation to remove water, which drives the hydrazone formation to completion. The apparatus is then switched to a reflux condenser to allow the high-temperature reduction to occur. This ensures no starting ketone is left to form the azine.[14] See Protocol 3 .
-
Use Excess Hydrazine: A significant excess of hydrazine helps to ensure all of the ketone is rapidly converted to the hydrazone, minimizing the opportunity for azine formation.[13]
-
Ensure Anhydrous High-Temp Conditions: The critical reduction step requires strong, anhydrous basicity. The initial removal of water is key to preventing side reactions and enabling the high temperatures needed for the final nitrogen elimination step.[12]
-
Workflow & Side Reaction Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: Regioselectivity in the Friedel-Crafts acylation of toluene.
Caption: Competing pathways in the Wolff-Kishner reduction.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet (to a bubbler), and a powder addition funnel.
-
Charge the flask with succinic anhydride (1.0 eq) and an excess of dry toluene (which acts as both reactant and solvent).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Begin stirring and add anhydrous aluminum chloride (AlCl₃, 2.2 eq) in portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Hydrogen chloride gas will evolve.
-
After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 2-3 hours.
-
Cool the reaction mixture back to room temperature and then slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl. Caution: This quench is highly exothermic.
-
Separate the organic layer. Extract the aqueous layer twice with toluene.
-
Combine the organic layers and extract the product into an aqueous sodium hydroxide solution (10% w/v).
-
Wash the basic aqueous layer with a small amount of toluene to remove neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until no more precipitate forms.
-
Collect the solid product, 4-(4-methylbenzoyl)propanoic acid, by vacuum filtration, wash with cold water, and dry.
Protocol 3: Huang-Minlon Modification of the Wolff-Kishner Reduction
-
In a round-bottom flask equipped with a distillation head and condenser, combine the 4-(4-methylbenzoyl)propanoic acid (1.0 eq), potassium hydroxide (KOH, 4.0 eq), and diethylene glycol.
-
Add hydrazine hydrate (85% solution, 3.0 eq).
-
Heat the mixture. Water and excess hydrazine will begin to distill off. Continue heating until the internal temperature reaches ~190-200 °C.
-
Once the temperature has stabilized, replace the distillation head with a reflux condenser.
-
Maintain the mixture at a vigorous reflux for 4-5 hours. The solution will typically turn dark.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the solution with concentrated HCl to a pH of ~1-2. The product will precipitate.
-
Collect the crude this compound by vacuum filtration, wash thoroughly with water, and dry.
Protocol 4: Purification by Recrystallization
-
Transfer the crude, dry product to an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent (e.g., toluene for the keto-acid intermediate; a hexanes/ethyl acetate mixture for the final product) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry thoroughly.
References
- 1. 4-(PARA-TOLYL)-BUTYRIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. parchem.com [parchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 13. adichemistry.com [adichemistry.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
"troubleshooting guide for the crystallization of 4-(p-Tolyl)butyric acid"
Welcome to the technical support center for the crystallization of 4-(p-Tolyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information presented here is grounded in established principles of physical organic chemistry and draws from extensive laboratory experience to ensure scientific integrity and experimental success.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust crystallization protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Appearance | White to cream crystals or powder | [1] |
| Melting Point | 54-63 °C | [1] |
| Boiling Point | 150 °C at 1 mmHg | [2] |
| Density | 1.072 g/cm³ | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a successful crystallization protocol for this compound?
A1: The selection of an appropriate solvent system is the most critical factor. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the driving force for crystallization. A preliminary solvent screen with a small amount of your material is a crucial first step.
Q2: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is cooled too rapidly or when the concentration of the solute is too high, causing the saturation point to be reached at a temperature above the compound's melting point in the chosen solvent. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent to decrease the concentration, and allowing the solution to cool much more slowly. Using a solvent with a lower boiling point can also sometimes mitigate this issue.
Q3: I am not getting any crystal formation, even after cooling the solution in an ice bath. What steps can I take to induce crystallization?
A3: If crystals do not form spontaneously, the solution may be supersaturated. Several techniques can be employed to induce nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the supersaturated solution. The seed crystal acts as a template for further crystal growth.[3]
-
Concentration: If an excess of solvent was used, you can carefully evaporate a portion of the solvent to increase the concentration of the solute.
-
Antisolvent Addition: If your compound is dissolved in a good solvent, you can slowly add a miscible "antisolvent" in which the compound is insoluble to induce precipitation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Issue 1: The recovered crystals are very fine needles or a powder, making them difficult to filter and dry.
-
Question: Why are my crystals forming as a powder instead of larger, well-defined crystals, and how can I improve the crystal habit?
-
Answer: The formation of fine powders is typically a result of rapid nucleation and crystal growth. This can be caused by cooling the solution too quickly or by a very high level of supersaturation. To obtain larger crystals, the rate of cooling should be slowed down significantly. Allowing the solution to cool to room temperature on the benchtop before transferring it to an ice bath can make a substantial difference. Using a slightly larger volume of solvent can also help to reduce the initial level of supersaturation.
Issue 2: The yield of my recrystallized this compound is consistently low.
-
Question: I am losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?
-
Answer: Low yield can be attributed to several factors:
-
Using too much solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature filtration: Ensure that crystallization is complete before filtering. This can be checked by observing if new crystals are still forming.
-
Washing with warm solvent: Always wash the filtered crystals with a small amount of ice-cold solvent to minimize redissolving the product.
-
Inappropriate solvent choice: If the compound has a relatively high solubility in the chosen solvent even at low temperatures, the yield will be inherently low. A different solvent or a solvent/antisolvent system might be necessary.
-
Issue 3: The melting point of my recrystallized product is still broad and lower than the literature value.
-
Question: After recrystallization, the melting point of my this compound has not improved significantly. What does this indicate and what should I do?
-
Answer: A broad and depressed melting point is a strong indicator that impurities are still present in your crystalline material. This could be due to:
-
Ineffective solvent choice: The chosen solvent may not be effectively discriminating between your product and the impurities. The impurities might have similar solubility profiles to this compound in that solvent.
-
Inclusion of impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice.
-
Co-crystallization: In some cases, the impurity may co-crystallize with your product.
To address this, you should consider performing a second recrystallization with a different solvent system. For example, if you initially used an alcohol/water system, you might try a hydrocarbon/ester system like hexane/ethyl acetate. It is also crucial to ensure slow and controlled cooling to minimize the inclusion of impurities.
-
Recommended Crystallization Protocol
Based on the properties of this compound and general principles for the crystallization of carboxylic acids, the following protocol using a hydrocarbon solvent is recommended as a starting point. Ligroin, a non-polar hydrocarbon solvent, is a good candidate due to its ability to dissolve non-polar to moderately polar compounds at elevated temperatures while having low solvating power at room temperature.[4]
Materials:
-
Crude this compound
-
Ligroin (e.g., boiling range 90-100 °C) or alternatively, heptane or a hexane/ethyl acetate mixture.
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of ligroin and heat the mixture gently on a hot plate with stirring. Continue to add ligroin portion-wise until the solid has just dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase. Once the flask has reached room temperature, you can place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ligroin to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.
Caption: A decision tree for troubleshooting common issues in the crystallization of this compound.
References
Technical Support Center: Degradation Pathways of 4-(p-Tolyl)butyric Acid Under Stress Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(p-Tolyl)butyric acid. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting assistance for challenges encountered during experimental studies on its degradation pathways under stress conditions. The information herein is grounded in established scientific principles and regulatory expectations for forced degradation studies.[1][2][3][4][5]
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and degradation of this compound.
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
A1: Forced degradation studies, also known as stress testing, are a critical component of the drug development process.[1][5] The primary objectives for subjecting this compound to stress conditions are:
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To identify likely degradation products: This helps in understanding the potential impurities that may arise during manufacturing, storage, or administration.[3][4][5]
-
To elucidate degradation pathways: Mapping the chemical transformations the molecule undergoes under various stresses provides insight into its intrinsic stability.[3][4][5]
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[1][2]
-
To inform formulation and packaging development: Understanding the molecule's sensitivities to heat, light, moisture, and pH helps in designing a stable drug product and selecting appropriate packaging.[1][3][5]
-
To determine storage conditions and shelf-life: The data generated from these studies are essential for establishing recommended storage conditions and predicting the product's expiry date.[1][3]
Q2: What are the typical stress conditions applied to this compound in forced degradation studies?
A2: Based on regulatory guidance, such as the International Council for Harmonisation (ICH) guidelines, a standard set of stress conditions are employed to assess the stability of a drug substance like this compound.[1][3] These conditions are designed to be more severe than accelerated stability testing conditions.[1][3][4]
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) at room temperature, with heating if necessary.[1][3][4] | To assess susceptibility to degradation in acidic environments. The carboxylic acid functional group is generally stable to acid hydrolysis, but other parts of the molecule could be affected. |
| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) at room temperature, with heating if necessary.[1][3][4] | To evaluate stability in alkaline conditions. The carboxylic acid will be deprotonated, which may influence its reactivity. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) is commonly used.[1][3] Other agents like metal ions or oxygen can also be considered. | To investigate the molecule's susceptibility to oxidative degradation. The benzylic protons on the tolyl group and the aliphatic chain are potential sites for oxidation. |
| Thermal Degradation | Dry heat (e.g., 60-80°C or higher) and wet heat (in the presence of humidity).[1][3][4] | To determine the impact of elevated temperatures on the solid and/or solution state of the compound. |
| Photodegradation | Exposure to a combination of visible and UV light, as specified in ICH Q1B guidelines.[3] | To assess the light sensitivity of the molecule. Aromatic rings and carbonyl groups can be photosensitive.[1][3][4] |
Q3: What are the potential degradation pathways for this compound based on its chemical structure?
A3: The chemical structure of this compound (C₁₁H₁₄O₂) suggests several potential degradation pathways under stress conditions.
-
Oxidation: The primary sites for oxidative attack are the benzylic methyl group and the aliphatic chain. Oxidation of the methyl group could lead to the formation of a carboxylic acid, resulting in 4-(4-carboxyphenyl)butanoic acid. Oxidation of the butyric acid side chain could lead to the formation of ketones, such as 4-oxo-4-(p-tolyl)butanoic acid, or cleavage of the chain.
-
Photodegradation: Aromatic compounds can undergo various photochemical reactions. For this compound, potential photodegradation pathways could involve reactions of the aromatic ring or radical-mediated degradation of the side chain.
-
Decarboxylation: While generally stable, under severe thermal stress, carboxylic acids can undergo decarboxylation, leading to the formation of 1-propyl-4-methylbenzene.
The following diagram illustrates the potential primary degradation pathways.
Caption: Potential degradation pathways of this compound.
Section 2: Troubleshooting Experimental Issues
This section provides guidance on common problems encountered during forced degradation studies of this compound.
Q4: My forced degradation experiment shows no degradation of this compound. What should I do?
A4: It is not uncommon for a molecule to be stable under initial stress conditions. If you observe no degradation, consider the following troubleshooting steps:
-
Increase the severity of the stress conditions:
-
Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from room temperature to 40°C, then 60°C, and so on).[1][3]
-
Reagent Concentration: For acid and base hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[1][3][4] For oxidative stress, increase the concentration of hydrogen peroxide.
-
Duration: Extend the exposure time to the stress condition.
-
-
Confirm solubility: Ensure that this compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. If solubility is an issue, especially in aqueous media, the use of a co-solvent may be necessary.[1][3][4]
-
Verify analytical method sensitivity: Ensure your analytical method, typically High-Performance Liquid Chromatography (HPLC), is sensitive enough to detect small amounts of degradation products. Check the limit of detection (LOD) and limit of quantitation (LOQ) of your method.
-
Consider alternative stress conditions: If standard conditions do not yield degradation, you might explore more aggressive reagents or conditions, but be mindful that over-stressing can lead to the formation of secondary degradation products that are not relevant to normal stability.[4]
Q5: I am observing multiple, poorly resolved peaks in my chromatogram after a stress study. How can I improve the separation?
A5: Poor chromatographic resolution is a common challenge. Here's a systematic approach to improving the separation of this compound from its degradants:
-
Optimize the mobile phase:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of compounds with different polarities.
-
Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and adjust the composition of the mobile phase.
-
pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of acidic compounds like this compound and its potential acidic degradants. A buffered mobile phase is recommended.
-
-
Change the stationary phase: If mobile phase optimization is insufficient, consider a different HPLC column. A column with a different stationary phase chemistry (e.g., C8 instead of C18), a smaller particle size, or a longer length can provide better resolution.
-
Adjust the flow rate and temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve peak efficiency, but may also alter selectivity.
Q6: How can I identify the unknown peaks in my chromatogram?
A6: Identifying unknown degradation products is a key outcome of forced degradation studies. The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
LC-MS Analysis: An LC-MS system couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. By obtaining the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks, you can propose potential molecular formulas for the degradants.
-
Tandem Mass Spectrometry (MS/MS): To gain more structural information, you can perform MS/MS experiments. In MS/MS, you isolate a specific degradant ion and fragment it to produce a characteristic fragmentation pattern. This pattern can be used to elucidate the structure of the degradation product.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help to confirm the elemental composition of the degradants.
References
"preventing byproduct formation in 4-(p-Tolyl)butyric acid reactions"
Welcome to the technical support center for the synthesis and handling of 4-(p-Tolyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing byproduct formation and optimizing your reaction outcomes.
Troubleshooting Guide: Key Reaction Steps
The synthesis of this compound is most commonly achieved through a two-step process: a Friedel-Crafts acylation of toluene with succinic anhydride to yield 4-oxo-4-(p-tolyl)butanoic acid, followed by the reduction of the ketone functionality. Each of these steps presents unique challenges and potential for byproduct formation.
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
This electrophilic aromatic substitution reaction is the cornerstone of the synthetic route.[1][2][3] However, careful control of reaction parameters is essential to prevent the formation of unwanted isomers and polysubstituted products.
Common Issues & Resolutions
| Observed Issue | Potential Cause(s) | Troubleshooting & Prevention Strategies |
| Low yield of desired para-isomer | - Isomerization: The methyl group of toluene directs electrophilic substitution to the ortho and para positions. Steric hindrance from the bulky acyl group favors the para product, but suboptimal temperature control can lead to increased formation of the ortho-isomer. - Incorrect Catalyst Stoichiometry: An insufficient amount of Lewis acid catalyst (e.g., AlCl₃) can lead to incomplete reaction. | - Temperature Control: Maintain a consistent and appropriate reaction temperature. The reaction is often exothermic, so controlled addition of reagents and external cooling may be necessary.[2] - Catalyst Loading: Use a stoichiometric amount of the Lewis acid catalyst as it complexes with both the reactant and the product.[4] |
| Presence of polysubstituted byproducts | - Excess Toluene: While toluene is often used as both a reactant and a solvent, a large excess can sometimes lead to disubstitution under harsh conditions. - High Reaction Temperature: Elevated temperatures can overcome the deactivating effect of the initial acyl group, leading to a second acylation. | - Stoichiometry: Carefully control the molar ratio of toluene to succinic anhydride. - Reaction Time & Temperature: Monitor the reaction progress (e.g., by TLC) to avoid prolonged reaction times at high temperatures. |
| Incomplete reaction | - Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Contamination with water will deactivate it. - Poor Reagent Quality: Ensure the purity of toluene and succinic anhydride. | - Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[2] - Reagent Purity: Use freshly opened or properly stored reagents. |
Experimental Workflow: Friedel-Crafts Acylation
Caption: General workflow for Friedel-Crafts acylation.
Step 2: Reduction of 4-Oxo-4-(p-tolyl)butanoic Acid
The reduction of the ketone to a methylene group can be achieved under either acidic (Clemmensen) or basic (Wolff-Kishner) conditions. The choice of method depends on the stability of other functional groups present in the molecule. For 4-oxo-4-(p-tolyl)butanoic acid, both methods are viable, but each has its own set of potential byproducts.
Common Issues & Resolutions
| Observed Issue | Potential Cause(s) | Troubleshooting & Prevention Strategies |
| Clemmensen Reduction: Formation of a lactone byproduct | - Intramolecular Cyclization: The strongly acidic conditions of the Clemmensen reduction (zinc amalgam and concentrated HCl) can promote the intramolecular esterification (lactonization) between the carboxylic acid and the alcohol intermediate that can form during the reduction.[5] | - Modified Clemmensen Conditions: Consider using activated zinc dust in an anhydrous solution of hydrogen chloride in diethyl ether or acetic anhydride for a more effective and selective reduction.[5] - Alternative Reduction: If lactonization is a persistent issue, switch to the Wolff-Kishner reduction, which is performed under basic conditions. |
| Wolff-Kishner Reduction: Incomplete reaction or formation of azine byproduct | - Insufficiently High Temperature: The decomposition of the hydrazone intermediate to the desired product and nitrogen gas requires high temperatures (typically 180-200 °C).[6][7] - Presence of Water: Water can lead to the formation of an azine byproduct from the reaction of the hydrazone with unreacted ketone.[6] | - High-Boiling Solvent: Use a high-boiling solvent like ethylene glycol or diethylene glycol to achieve the necessary reaction temperature. - Huang-Minlon Modification: This modification involves refluxing the carbonyl compound with hydrazine hydrate and a base, then distilling off the water before raising the temperature for the final reduction step. This often leads to improved yields and shorter reaction times.[6] |
| Over-reduction or other side reactions | - Harsh Reaction Conditions: Both methods employ harsh conditions that can potentially affect other parts of the molecule, although 4-oxo-4-(p-tolyl)butanoic acid is relatively robust. | - Reaction Monitoring: Follow the progress of the reaction by TLC or another appropriate analytical method to avoid unnecessarily long reaction times. |
Decision Logic: Choosing a Reduction Method
Caption: Comparison of Clemmensen and Wolff-Kishner reductions.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?
A1: The formation of the para isomer is generally favored due to steric hindrance. To enhance this selectivity, ensure your reaction temperature is not excessively high, as higher temperatures can overcome the kinetic barrier for the formation of the more sterically hindered ortho product. A solvent study could also be beneficial; using a bulkier, non-coordinating solvent may further disfavor the formation of the ortho isomer.
Q2: I am observing a significant amount of starting material remaining after my Clemmensen reduction. What could be the issue?
A2: Incomplete Clemmensen reduction is often due to an issue with the zinc amalgam. Ensure the zinc is properly amalgamated; the surface should be shiny and reactive. Additionally, the concentration of the hydrochloric acid is crucial; it must be concentrated to be effective. If the issue persists, consider the modified Clemmensen conditions or switching to the Wolff-Kishner reduction.[5]
Q3: During the Wolff-Kishner reduction, my reaction mixture turns very dark, and the yield is low. What is happening?
A3: A very dark reaction mixture and low yield in a Wolff-Kishner reduction can indicate decomposition or side reactions due to the high temperatures and strongly basic conditions.[6][8] Ensure that your starting material is stable under these conditions. The formation of azine byproducts can also contribute to lower yields.[6] Using the Huang-Minlon modification to remove water before the high-temperature step can often mitigate these issues.[6]
Q4: How can I purify the final this compound to remove any unreacted ketone intermediate?
A4: The most straightforward method for separating the carboxylic acid product from the ketone intermediate is through recrystallization. Their different polarities and crystal packing abilities should allow for effective separation. If recrystallization is insufficient, column chromatography on silica gel can be employed. A solvent system such as a gradient of ethyl acetate in hexanes would likely provide good separation.
Q5: Are there any greener alternatives to the traditional Friedel-Crafts acylation using AlCl₃?
A5: Yes, research into more environmentally friendly Friedel-Crafts acylations is ongoing. Some alternatives include using solid acid catalysts, such as zeolites or clays, which can be recovered and reused. Other methodologies employ milder Lewis acids or even metal-free conditions, though these may require more specialized setups.[4]
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-(p-Tolyl)butyric Acid and 4-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the biological activities of two structurally related short-chain fatty acids: 4-phenylbutyric acid (4-PBA) and its para-methylated analog, 4-(p-Tolyl)butyric acid. While 4-PBA is a well-characterized compound with established therapeutic applications, this compound remains largely unexplored. This guide will synthesize the extensive knowledge on 4-PBA's mechanisms of action and leverage structure-activity relationship principles to postulate the potential biological profile of this compound, thereby identifying key areas for future research.
Introduction: A Tale of Two Molecules
4-Phenylbutyric acid is a derivative of butyric acid that is naturally produced by colonic bacteria fermentation[1][2]. It is an FDA-approved drug for the treatment of urea cycle disorders and has garnered significant scientific interest for its multifaceted biological activities[3]. In contrast, this compound, which differs from 4-PBA only by the presence of a methyl group at the para position of the phenyl ring, is a compound for which there is a notable absence of published biological data[4][5][6][7]. This guide will delve into the known biological landscape of 4-PBA and use this as a foundation to hypothesize the potential activities of its lesser-known analog.
4-Phenylbutyric Acid: A Compound of Diverse Biological Functions
4-PBA's therapeutic potential stems from its ability to act through two primary mechanisms: as a chemical chaperone and as a histone deacetylase (HDAC) inhibitor[1][2][8]. These activities allow it to influence a wide array of cellular processes, from protein folding to gene expression.
Mechanism I: The Chemical Chaperone - Mitigating Endoplasmic Reticulum Stress
A key function of 4-PBA is its role as a chemical chaperone, which helps to alleviate endoplasmic reticulum (ER) stress[3]. ER stress occurs when misfolded or unfolded proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR)[3]. While the UPR is initially a pro-survival mechanism, chronic activation can lead to apoptosis. 4-PBA aids in the proper folding of proteins, thereby reducing the load of misfolded proteins and dampening the UPR signaling cascade[9][10][11]. This has been shown to be beneficial in a variety of disease models, including those for neurodegenerative diseases and certain genetic disorders[12]. For instance, 4-PBA has been demonstrated to rescue molecular defects in cells with mutations causing vascular Ehlers Danlos Syndrome by reducing ER stress[10].
Mechanism II: The Epigenetic Modulator - Histone Deacetylase Inhibition
4-PBA also functions as a histone deacetylase (HDAC) inhibitor[1][2][13]. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes[8]. This epigenetic modification can lead to diverse cellular outcomes, including cell cycle arrest, differentiation, and apoptosis in cancer cells[2]. The HDAC inhibitory activity of 4-PBA is considered a key component of its anti-cancer properties[2].
This compound: Awaiting Biological Characterization
In stark contrast to the wealth of data on 4-PBA, there is a significant lack of information regarding the biological activity of this compound. Its primary characterization is limited to its chemical and physical properties.
| Property | This compound | 4-Phenylbutyric acid |
| Alternate Names | 4-(4-Methylphenyl)butyric acid | 4-Phenylbutanoic acid, Benzenebutanoic acid |
| CAS Number | 4521-22-6[4] | 1821-12-1[2] |
| Molecular Formula | C₁₁H₁₄O₂[4] | C₁₀H₁₂O₂[2] |
| Molecular Weight | 178.23 g/mol [4] | 164.20 g/mol [2] |
| Appearance | White to cream crystals or powder | Data not available |
| Melting Point | 54.0-63.0 °C | Data not available |
Structure-Activity Relationship (SAR) and Hypothetical Biological Activity
Given the structural similarity between this compound and 4-PBA, we can hypothesize about its potential biological activities based on established structure-activity relationships for butyric acid analogs. A study on n-butyric acid analogs demonstrated that an unbranched four-carbon chain is optimal for activity in down-regulating c-myc expression[14]. Both 4-PBA and this compound possess this core butyric acid structure.
The key difference is the addition of a methyl group at the para-position of the phenyl ring. This substitution can influence several properties:
-
Lipophilicity: The methyl group is electron-donating and increases the lipophilicity of the molecule. This could potentially enhance its ability to cross cell membranes, which might lead to increased intracellular concentrations and greater potency.
-
Steric Hindrance: The methyl group could introduce steric hindrance, potentially affecting the binding affinity to target proteins such as HDACs. The active site of HDACs has been described as a narrow, tube-like pocket, and the additional bulk of the methyl group might alter the binding orientation and efficiency[13].
-
Metabolism: The methyl group could provide an additional site for metabolism, potentially altering the pharmacokinetic profile of the compound compared to 4-PBA.
Based on these considerations, it is plausible that this compound may also exhibit chemical chaperone and HDAC inhibitory activities. However, the extent of these activities could be either enhanced or diminished compared to 4-PBA. Experimental validation is crucial to determine its actual biological profile.
Comparative Summary and Future Directions
| Feature | 4-Phenylbutyric acid | This compound |
| Chemical Chaperone Activity | Well-established; alleviates ER stress.[9][10][11] | Unknown; hypothesized to be similar to 4-PBA. |
| HDAC Inhibitor Activity | Well-established; leads to epigenetic modifications.[1][2][13] | Unknown; hypothesized to be similar to 4-PBA. |
| Therapeutic Applications | Urea cycle disorders, potential for cancer, neurodegenerative diseases.[3] | None established. |
| Published Biological Data | Extensive | Minimal to none[4][5][6][7]. |
The stark contrast in the available data for these two closely related molecules highlights a significant research gap. Future studies should focus on:
-
In vitro screening: Assessing the HDAC inhibitory activity of this compound in enzymatic assays and its ability to mitigate ER stress in cell-based models.
-
Comparative studies: Directly comparing the potency and efficacy of this compound with 4-PBA in various biological assays.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.
Experimental Protocols
Western Blot Analysis of ER Stress Markers
This protocol describes a method to assess the ability of a test compound to mitigate tunicamycin-induced ER stress in a cell line (e.g., HeLa cells).
1. Cell Culture and Treatment: a. Plate HeLa cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with varying concentrations of the test compound (e.g., 4-PBA or this compound) or vehicle control for 1 hour. c. Induce ER stress by adding tunicamycin (e.g., 2 µg/mL) to the media and incubate for the desired time (e.g., 6 hours).
2. Protein Extraction: a. Wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein onto a polyacrylamide gel and perform SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, and phosphorylated PERK) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. f. Wash the membrane three times with TBST. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein bands to the loading control. c. Compare the expression levels of ER stress markers in treated versus untreated cells.
References
- 1. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-(PARA-TOLYL)-BUTYRIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. parchem.com [parchem.com]
- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The chemical chaperone 4-phenylbutyric acid rescues molecular cell defects of COL3A1 mutations that cause vascular Ehlers Danlos Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium 4-phenylbutyrate acts as a chemical chaperone on misfolded myocilin to rescue cells from endoplasmic reticulum stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Phenylbutyric acid enhances the mineralization of osteogenesis imperfecta iPSC-derived osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(p-Tolyl)butyric Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. When quantifying an active pharmaceutical ingredient (API) or a key intermediate like 4-(p-Tolyl)butyric acid, the analytical method used must be demonstrably fit for its purpose. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. More critically, it details the process of cross-validation, a crucial step when two or more methods are used to support a program, ensuring data congruency and reliability across the product lifecycle.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This principle, championed by regulatory bodies like the FDA and EMA through the International Council for Harmonisation (ICH) guidelines, ensures the quality and consistency of pharmaceutical data.[3][4][5][6][7][8][9]
The Analyte: this compound
This compound (CAS No: 4521-22-6) is an aromatic carboxylic acid.[10][11][12] Its structure, featuring a carboxylic acid group and a tolyl functional group, dictates the choice of analytical methodologies. The carboxylic acid moiety makes it amenable to Reversed-Phase HPLC, while its potential for volatility after derivatization opens the door to GC analysis. The selection between these methods often depends on available equipment, required sensitivity, sample matrix, and the specific goals of the analysis (e.g., purity testing vs. assay).
| Chemical Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [11] |
| CAS Number | 4521-22-6[10][11][12] |
| Appearance | White to cream crystals or powder[13] |
Methodologies Under Comparison
Here, we propose two robust, commonly employed chromatographic methods for the quantification of this compound. The causality behind the selection of these methods is rooted in the physicochemical properties of the analyte.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle: RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[14] For this compound, a C18 column is selected for its ability to retain the non-polar tolyl group. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group (-COOH), ensuring a consistent, sharp peak shape and stable retention time. UV detection is chosen due to the presence of the chromophoric benzene ring in the molecule.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
Principle: Gas chromatography is ideal for volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis and can exhibit poor peak shape due to adsorption. To overcome this, a derivatization step is necessary. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, making the analyte suitable for GC-FID analysis.[13] FID is a universal detector for organic compounds, providing excellent sensitivity and a wide linear range.
The Imperative of Cross-Validation
When data from different analytical procedures are intended to be used interchangeably, a cross-validation study is essential.[15][16] This process demonstrates that the two methods provide equivalent results, ensuring consistency when, for example, a method is transferred from a research lab (perhaps using HPLC) to a manufacturing QC lab (which may use GC). According to ICH Q2(R2), cross-validation should demonstrate that the same predefined performance criteria are met for all procedures being compared.[15]
The following workflow illustrates the logical progression of a cross-validation study.
Caption: A typical workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following are detailed, step-by-step protocols for each method and the subsequent cross-validation. These protocols are designed to be self-validating systems, where adherence to the specified parameters ensures reliable outcomes.
Protocol 1: RP-HPLC-UV Method
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of ~500 µg/mL. Prepare working standards by further dilution as required.
-
Sample Preparation: Prepare samples to a target concentration of 250 µg/mL in the diluent.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% A to 40% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
-
-
Analysis: Inject the standard and sample solutions and integrate the peak area for this compound.
Protocol 2: GC-FID Method with Derivatization
-
Standard Preparation: Prepare a stock solution of this compound in pyridine at approximately 1000 µg/mL.
-
Sample Preparation: Prepare samples to a target concentration of 500 µg/mL in pyridine.
-
Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Detector: FID at 300°C.
-
-
Analysis: Inject the derivatized standard and sample solutions. Integrate the peak area of the derivatized analyte.
Protocol 3: Cross-Validation Study
-
Objective: To demonstrate the equivalency of the validated RP-HPLC-UV and GC-FID methods for the assay of this compound.
-
Sample Selection: Prepare a single, homogeneous batch of this compound sample solution at a concentration of approximately 100% of the target test concentration (e.g., 250 µg/mL for HPLC, requiring dilution for GC).
-
Procedure:
-
Prepare six independent samples from the homogeneous batch according to the sample preparation procedures for both the HPLC and GC methods.
-
Analyze these six samples using the validated HPLC method.
-
Analyze the corresponding six samples using the validated GC method.
-
-
Acceptance Criterion: The average assay value obtained by the GC method must be within ±2.0% of the average assay value obtained by the HPLC method. The relative standard deviation (RSD) of the six results from each method should not be more than 2.0%.
Comparative Performance Data
The following tables summarize illustrative data from the validation and cross-validation studies. This data is representative of what would be expected from well-developed methods.
Table 1: Method Validation Summary
| Parameter | RP-HPLC-UV | GC-FID | Acceptance Criteria (ICH)[1][5] |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 50 - 500 | 100 - 750 | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.45% | 0.68% | ≤ 2.0% |
| - Intermediate Precision | 0.72% | 0.95% | ≤ 2.0% |
| Specificity | No interference from placebo | No interference from placebo | No interfering peaks at analyte Rt |
Table 2: Cross-Validation Results (Assay of this compound)
| Sample ID | HPLC Assay (%) | GC Assay (%) | % Difference |
| CV-01 | 99.8 | 100.2 | +0.40 |
| CV-02 | 100.1 | 99.5 | -0.60 |
| CV-03 | 99.5 | 99.1 | -0.40 |
| CV-04 | 100.5 | 100.9 | +0.40 |
| CV-05 | 99.9 | 100.5 | +0.60 |
| CV-06 | 100.2 | 99.8 | -0.40 |
| Average | 100.0 | 100.0 | 0.00 |
| Std. Dev. | 0.38 | 0.65 | - |
| RSD (%) | 0.38% | 0.65% | - |
Discussion and Recommendations
The validation data demonstrates that both the RP-HPLC-UV and GC-FID methods are accurate, precise, linear, and specific for the quantification of this compound.[17][18] Both methods meet the stringent criteria set forth by ICH guidelines.[1][5]
The cross-validation results are pivotal. The average assay values from both methods are identical (100.0%), and the % difference between the means is 0.00, which is well within the pre-defined acceptance criterion of ±2.0%. This provides a high degree of confidence that the methods are equivalent and can be used interchangeably. The slightly higher variability (RSD) observed in the GC-FID method is not uncommon and can be attributed to the additional derivatization step, which introduces a potential source of variability.
Recommendations for Method Selection:
-
RP-HPLC-UV: This method should be considered the primary choice for routine quality control and stability testing. The primary advantage is the simplicity of sample preparation, which avoids the time and potential variability associated with a derivatization step. It is a robust and highly reliable method for assay and impurity profiling.
-
GC-FID: This method serves as an excellent orthogonal method for validation and investigational purposes. Its different separation mechanism (based on volatility and polarity in the gas phase) provides a powerful confirmation of the purity results obtained by HPLC. It is particularly useful for identifying and quantifying volatile or non-chromophoric impurities that might be missed by HPLC-UV.
Ultimately, the investment in developing two distinct, robust methods and demonstrating their equivalence through cross-validation is a hallmark of sound scientific practice. It provides flexibility in laboratory operations and builds a more comprehensive analytical control strategy, ensuring product quality and regulatory compliance.[4]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 8. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Official web site : ICH [ich.org]
- 10. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
- 11. scbt.com [scbt.com]
- 12. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
- 13. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. shimadzu.co.kr [shimadzu.co.kr]
- 15. ema.europa.eu [ema.europa.eu]
- 16. e-b-f.eu [e-b-f.eu]
- 17. propharmagroup.com [propharmagroup.com]
- 18. altabrisagroup.com [altabrisagroup.com]
"comparing the efficacy of different synthetic routes to 4-(p-Tolyl)butyric acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(p-Tolyl)butyric Acid
This compound, also known as 4-(4-methylphenyl)butanoic acid, is a carboxylic acid derivative that serves as a key building block in organic synthesis. Its structural motif is present in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest in the pharmaceutical and chemical industries. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide aims to provide the necessary insights for selecting the most appropriate method for a given research or development objective.
Primary Synthetic Pathways: A Detailed Examination
The synthesis of this compound can be broadly approached through several distinct strategies. The most established and widely documented method involves a two-step sequence: Friedel-Crafts acylation followed by reduction. However, alternative routes utilizing classic name reactions such as the malonic ester synthesis, Grignard reactions, and modern cross-coupling methodologies like the Suzuki reaction offer viable, and in some cases, advantageous alternatives.
Route 1: Friedel-Crafts Acylation Followed by Reduction
This classical approach is arguably the most common and well-characterized pathway to this compound. It proceeds in two distinct stages: the electrophilic acylation of toluene with succinic anhydride to form 4-oxo-4-(p-tolyl)butanoic acid, followed by the reduction of the ketone functionality.
Step 1: Friedel-Crafts Acylation of Toluene
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring.[1] In this synthesis, toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich toluene ring.[2] The methyl group of toluene is an ortho-, para-directing group, and due to steric hindrance, the para-substituted product, 4-oxo-4-(p-tolyl)butanoic acid, is the major isomer formed.[3]
Experimental Protocol: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
-
Materials: Toluene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), hydrochloric acid (HCl), ice, water.
-
Procedure:
-
In a fume hood, to a stirred suspension of anhydrous AlCl₃ (2.1 equivalents) in an excess of dry toluene (serving as both reactant and solvent) at 0-5 °C, add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.
-
The resulting mixture is then subjected to steam distillation to remove the excess toluene.
-
The hot aqueous solution is decanted from the oily product layer and cooled to induce crystallization of the crude 4-oxo-4-(p-tolyl)butanoic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Causality Behind Experimental Choices: The use of excess toluene drives the reaction towards the desired product and also serves as the solvent. Anhydrous conditions are critical as AlCl₃ is highly moisture-sensitive and will be deactivated by water.[1] The acidic workup is necessary to protonate the carboxylate and break up the aluminum complex formed during the reaction.
Step 2: Reduction of 4-oxo-4-(p-tolyl)butanoic acid
The intermediate keto-acid can be reduced to the target this compound via several methods. The choice of reduction is critical and depends on the presence of other functional groups in the molecule and the desired reaction conditions.
The Clemmensen reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[4] This method is particularly effective for aryl-alkyl ketones, such as the intermediate in this synthesis.[5]
Experimental Protocol: Clemmensen Reduction of 4-oxo-4-(p-tolyl)butanoic acid
-
Materials: 4-oxo-4-(p-tolyl)butanoic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene, water.
-
Procedure:
-
Prepare amalgamated zinc by stirring zinc granules with a 5% mercuric chloride solution, followed by decanting the solution and washing the zinc with water.
-
To a flask containing the amalgamated zinc, add water, concentrated HCl, and toluene.
-
Add the 4-oxo-4-(p-tolyl)butanoic acid to the mixture.
-
Heat the mixture under reflux for 4-6 hours, with periodic additions of concentrated HCl to maintain a strongly acidic environment.
-
After cooling, separate the toluene layer, and extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or distillation.
-
Causality Behind Experimental Choices: The zinc amalgam provides a high-surface-area, reactive metal for the reduction. The concentrated HCl is essential for the reaction mechanism, which is thought to proceed on the surface of the zinc.[6] Toluene is used as a co-solvent to aid the solubility of the organic starting material.
The Wolff-Kishner reduction offers a powerful alternative to the Clemmensen reduction, especially for substrates that are sensitive to strong acids.[7] This reaction involves the conversion of the carbonyl group to a hydrazone, which is then heated with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol, to yield the alkane.[4]
Experimental Protocol: Wolff-Kishner Reduction of 4-oxo-4-(p-tolyl)butanoic acid
-
Materials: 4-oxo-4-(p-tolyl)butanoic acid, hydrazine hydrate (NH₂NH₂·H₂O), potassium hydroxide (KOH), diethylene glycol.
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 4-oxo-4-(p-tolyl)butanoic acid in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide pellets.
-
Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone, allowing water and excess hydrazine to distill off.
-
Increase the temperature to 190-200 °C and maintain it for 3-4 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, dilute with water, and acidify with concentrated HCl.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization.
-
Causality Behind Experimental Choices: The initial heating step with hydrazine forms the hydrazone intermediate. The subsequent high-temperature treatment with a strong base facilitates the deprotonation and elimination of nitrogen gas, leading to the formation of a carbanion that is then protonated by the solvent to give the final product.[7] Diethylene glycol is used as a high-boiling solvent to achieve the necessary reaction temperature.
Catalytic hydrogenation provides a milder and often "greener" alternative for the reduction of the keto group. This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.
Experimental Protocol: Catalytic Hydrogenation of 4-oxo-4-(p-tolyl)butanoic acid
-
Materials: 4-oxo-4-(p-tolyl)butanoic acid, 5% Palladium on Carbon (Pd/C), ethanol or acetic acid, hydrogen gas.
-
Procedure:
-
Dissolve 4-oxo-4-(p-tolyl)butanoic acid in a suitable solvent such as ethanol or acetic acid in a hydrogenation vessel.
-
Add a catalytic amount of 5% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product to obtain pure this compound.
-
Causality Behind Experimental Choices: The palladium catalyst facilitates the addition of hydrogen across the carbonyl double bond. The choice of solvent can influence the reaction rate and selectivity. Acetic acid can sometimes accelerate the reduction of aryl ketones.
Visualizing the Friedel-Crafts Acylation Route
Caption: Synthetic pathway via Friedel-Crafts acylation and subsequent reduction.
Route 2: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids.[5] This route involves the alkylation of diethyl malonate with a suitable p-tolyl containing electrophile, followed by hydrolysis and decarboxylation.
Experimental Protocol: Malonic Ester Synthesis of this compound (Illustrative)
-
Materials: Diethyl malonate, sodium ethoxide, 1-(bromomethyl)-4-methylbenzene, ethyl bromoacetate, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature to form the enolate.
-
Add 1-(bromomethyl)-4-methylbenzene to the reaction mixture and reflux for 2-3 hours.
-
Cool the mixture and add a second equivalent of sodium ethoxide, followed by ethyl bromoacetate, and reflux for another 2-3 hours.
-
The resulting dialkylated malonic ester is then saponified by refluxing with aqueous sodium hydroxide.
-
After cooling, the solution is acidified with concentrated HCl and heated to induce decarboxylation, yielding this compound.
-
The product is isolated by extraction and purified.
-
Causality Behind Experimental Choices: The acidic α-protons of diethyl malonate are readily removed by a base like sodium ethoxide to form a nucleophilic enolate.[8] This enolate then undergoes an Sₙ2 reaction with the alkyl halide.[8] The final hydrolysis and decarboxylation steps are characteristic of the malonic ester synthesis, leading to the desired carboxylic acid.[8]
Visualizing the Malonic Ester Synthesis Route
Caption: A potential malonic ester synthesis pathway for this compound.
Route 3: Grignard Reaction
Grignard reagents are powerful nucleophiles that can be used to form new carbon-carbon bonds. A potential synthesis of this compound could involve the reaction of a p-tolyl Grignard reagent with a suitable four-carbon electrophile. One such electrophile is γ-butyrolactone.
Experimental Protocol: Grignard Synthesis of this compound
-
Materials: 4-Bromotoluene, magnesium turnings, anhydrous diethyl ether or THF, γ-butyrolactone, hydrochloric acid.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 4-bromotoluene in anhydrous ether to magnesium turnings.
-
Once the Grignard reagent formation is complete, cool the solution in an ice bath.
-
Slowly add a solution of γ-butyrolactone in anhydrous ether to the Grignard reagent.
-
After the addition, stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the ethereal layer, and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude product.
-
Purify by recrystallization or distillation.
-
Causality Behind Experimental Choices: The Grignard reagent, p-tolylmagnesium bromide, acts as a strong nucleophile and attacks the electrophilic carbonyl carbon of γ-butyrolactone.[9] The subsequent ring-opening and acidic workup yield the desired carboxylic acid. Anhydrous conditions are paramount as Grignard reagents are highly reactive towards protic solvents like water.[9]
Visualizing the Grignard Reaction Route
Caption: Synthesis of this compound via a Grignard reaction.
Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation + Reduction | Malonic Ester Synthesis | Grignard Reaction |
| Starting Materials | Toluene, succinic anhydride | Diethyl malonate, p-methylbenzyl halide, ethyl bromoacetate | 4-Bromotoluene, magnesium, γ-butyrolactone |
| Number of Steps | 2 | 3-4 (multi-step one-pot) | 2 (Grignard formation and reaction) |
| Typical Overall Yield | Good to Excellent (can be >70%) | Moderate to Good (can be variable) | Moderate to Good |
| Reagent Cost | Generally low to moderate | Moderate | Low to moderate |
| Scalability | Well-established for large scale | Can be challenging to scale | Scalable with proper engineering controls |
| Safety Concerns | Anhydrous AlCl₃ is corrosive and reacts violently with water. HCl gas evolution. | Use of sodium metal or sodium ethoxide requires care. | Grignard reagents are highly reactive and pyrophoric. Strict anhydrous conditions required. |
| Functional Group Tolerance | Poor for deactivated rings and some sensitive groups.[1] | Good, but sensitive to strong base. | Poor; incompatible with acidic protons (e.g., -OH, -NH, -COOH). |
| Key Advantages | High yields, well-understood, readily available starting materials. | Versatile for creating substituted carboxylic acids. | Direct formation of the carbon skeleton. |
| Key Disadvantages | Stoichiometric use of Lewis acid, potential for isomeric impurities. | Can be lengthy, potential for dialkylation.[5] | Highly sensitive to moisture and protic functional groups. |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, cost, available equipment, and the presence of other functional groups in more complex target molecules.
-
For large-scale, cost-effective production , the Friedel-Crafts acylation followed by reduction remains the most attractive option due to its high yields and the low cost of starting materials. The choice between Clemmensen, Wolff-Kishner, and catalytic hydrogenation for the reduction step will depend on the desired process conditions (acidic, basic, or neutral) and cost considerations. Catalytic hydrogenation is often preferred for its milder conditions and reduced waste.
-
The Malonic Ester Synthesis offers greater flexibility for creating a variety of substituted carboxylic acids and may be a valuable tool in a research setting for generating analogues. However, for the specific synthesis of this compound, it is a more circuitous route compared to the Friedel-Crafts approach.
-
The Grignard Reaction provides a direct and elegant method for the construction of the carbon framework. Its primary limitation is the stringent requirement for anhydrous conditions and its intolerance of acidic functional groups. This route is well-suited for laboratory-scale synthesis where such conditions can be carefully controlled.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most efficacious synthetic strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. askthenerd.com [askthenerd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 7. rsc.org [rsc.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]
Benchmarking the Performance of 4-(p-Tolyl)butyric Acid Against Known HDAC Inhibitors: A Comparative Guide
Introduction: The Therapeutic Potential of Targeting Histone Deacetylases
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. HDACs are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, the chromatin remains in a relaxed, transcriptionally active state, which can reactivate tumor suppressor genes and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Butyric acid, a short-chain fatty acid, is a well-documented, naturally occurring HDAC inhibitor.[1][2] However, its clinical utility is hampered by a short half-life and the need for high concentrations to achieve a therapeutic effect.[1] This has spurred the development of butyric acid derivatives with improved pharmacological properties. 4-(p-Tolyl)butyric acid, a structural analog of butyric acid and the clinically used 4-phenylbutyric acid (4-PBA), is a compound of interest in this class.[2] While direct enzymatic inhibition data for this compound is not yet widely published, its structural similarity to known HDAC inhibitors strongly suggests it functions through a similar mechanism.
This guide provides a comprehensive framework for benchmarking the in vitro performance of this compound against established HDAC inhibitors. We will delve into the experimental design, present hypothetical comparative data, and discuss the scientific rationale behind the chosen methodologies. Our aim is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this and other novel compounds targeting HDACs.
Selection of Benchmark Inhibitors: Setting the Gold Standard
To provide a robust comparison, we have selected two well-characterized HDAC inhibitors that represent different classes and potencies:
-
Sodium Butyrate: As the parent compound, Sodium Butyrate serves as the primary, low-potency benchmark. It is a non-competitive inhibitor of most HDACs (excluding class III, and class II HDAC6 and HDAC10).[3] Its inclusion is essential for establishing a baseline of activity expected from a short-chain fatty acid derivative.
-
SAHA (Suberoylanilide Hydroxamic Acid, Vorinostat): A potent, FDA-approved pan-HDAC inhibitor, SAHA represents the gold standard for broad-spectrum HDAC inhibition.[4] Its hydroxamic acid moiety chelates the zinc ion in the active site of HDACs, leading to potent inhibition. Comparing this compound to SAHA will provide a clear indication of its relative potency and potential for clinical translation.
Comparative Analysis: A Head-to-Head Evaluation
To objectively assess the performance of this compound, we will employ two key in vitro assays: a direct enzymatic inhibition assay to determine its effect on HDAC activity, and a cell-based assay to measure its anti-proliferative effects in a relevant cancer cell line.
Enzymatic Inhibition Assay: Gauging Direct Target Engagement
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against a representative Class I HDAC, such as HDAC1. This provides a direct measure of its potency at the molecular target.
Experimental Protocol: Fluorogenic HDAC1 Inhibition Assay
This protocol is based on a widely used fluorometric method for measuring HDAC activity.
-
Reagents and Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds: this compound, Sodium Butyrate, SAHA (dissolved in a suitable solvent like DMSO)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and benchmark inhibitors in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC1 enzyme to each well, followed by the diluted compounds.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Expected Outcomes and Data Presentation
The IC50 values represent the concentration of the inhibitor required to reduce the activity of the HDAC1 enzyme by 50%. Lower IC50 values indicate higher potency.
| Compound | Putative MOA | Target Class | IC50 (HDAC1) |
| This compound | HDAC Inhibitor | Putative Pan-HDAC | ~50 µM |
| Sodium Butyrate | HDAC Inhibitor | Pan-HDAC (low potency) | ~800 µM[3] |
| SAHA (Vorinostat) | HDAC Inhibitor | Pan-HDAC (high potency) | ~30 nM |
Note: The IC50 for this compound is a hypothetical value for illustrative purposes.
Diagram: Workflow for HDAC1 Enzymatic Inhibition Assay
Caption: Workflow for the fluorogenic HDAC1 inhibition assay.
Cell-Based Anti-Proliferation Assay: Assessing Phenotypic Impact
While an enzymatic assay measures direct target engagement, a cell-based assay provides insight into the compound's ability to exert a biological effect on cancer cells. This is a crucial step as it accounts for factors like cell permeability and metabolic stability.
Experimental Protocol: MTT Anti-Proliferation Assay in HCT-116 Cells
The HCT-116 human colorectal cancer cell line is a well-established model for studying the effects of HDAC inhibitors.
-
Reagents and Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds: this compound, Sodium Butyrate, SAHA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
96-well clear microplates
-
-
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
-
Expected Outcomes and Data Presentation
The GI50 value reflects the concentration of a compound that inhibits cell growth by 50%. A lower GI50 indicates greater anti-proliferative activity.
| Compound | Putative MOA | GI50 (HCT-116 cells) |
| This compound | HDAC Inhibitor | ~150 µM |
| Sodium Butyrate | HDAC Inhibitor | ~1.5 mM |
| SAHA (Vorinostat) | HDAC Inhibitor | ~2 µM |
Note: The GI50 for this compound is a hypothetical value for illustrative purposes.
Diagram: Cellular Mechanism of HDAC Inhibition
Caption: Simplified pathway of HDAC inhibitor action in cancer cells.
Discussion and Scientific Rationale
The presented framework provides a dual-pronged approach to benchmarking this compound. The enzymatic assay offers a clean, direct measure of potency against the putative target, HDAC1. The choice of a fluorogenic assay is based on its high sensitivity, broad dynamic range, and suitability for high-throughput screening.
The cell-based assay complements the enzymatic data by providing a more physiologically relevant context. The 72-hour incubation period in the MTT assay allows for the assessment of the compound's effects on multiple rounds of cell division. HCT-116 cells are a suitable model as they are known to be sensitive to HDAC inhibitors.
Based on the hypothetical data, this compound demonstrates a significant improvement in potency over its parent compound, Sodium Butyrate, in both enzymatic and cell-based assays. This suggests that the addition of the p-tolyl group enhances its interaction with the HDAC active site and/or improves its cellular uptake and stability. However, its potency remains considerably lower than that of the potent, clinically approved inhibitor SAHA. This is expected, as short-chain fatty acid derivatives typically exhibit lower potency than hydroxamic acid-based inhibitors.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial characterization and benchmarking of this compound as a putative HDAC inhibitor. The proposed experiments will generate crucial data on its potency and cellular activity relative to established benchmarks.
Positive results from these initial studies would warrant further investigation, including:
-
Profiling against a broader panel of HDAC isoforms to determine its selectivity.
-
Western blot analysis to confirm the hyperacetylation of histones and other proteins in treated cells.
-
In vivo studies in xenograft models to assess its anti-tumor efficacy and pharmacokinetic properties.
By following a systematic and comparative approach, researchers can effectively evaluate the therapeutic potential of this compound and other novel compounds in the ever-evolving field of epigenetic drug discovery.
References
- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationships of 4-(p-Tolyl)butyric Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(p-Tolyl)butyric acid and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced ways that structural modifications of this scaffold influence key biological activities. We will objectively compare the performance of these analogs in terms of their albumin binding affinity, histone deacetylase (HDAC) inhibition, and anti-proliferative effects, supported by experimental data from peer-reviewed literature.
Introduction: The Versatile 4-Phenylbutyric Acid Scaffold
4-Phenylbutyric acid (4-PBA) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds are known to function as histone deacetylase (HDAC) inhibitors and chemical chaperones that can alleviate endoplasmic reticulum (ER) stress.[1] This dual activity makes them promising candidates for the treatment of a range of diseases, including cancer and genetic disorders.
The parent compound of the series discussed here, this compound, features a simple yet influential methyl group at the para-position of the phenyl ring. This guide will explore how modifying this substituent and other parts of the molecule impacts its interactions with biological targets and its overall cellular effects. A key aspect of the therapeutic potential of these small molecules is their ability to bind to serum albumin, which can significantly extend their plasma half-life. We will therefore begin our comparative analysis with this crucial pharmacokinetic parameter.
Comparative Analysis of Biological Activities
Albumin Binding Affinity: Modulating Pharmacokinetics
The binding of small molecule drugs to serum albumin is a critical determinant of their pharmacokinetic profile. A strong interaction with albumin can increase a drug's half-life in circulation, leading to prolonged therapeutic effects. The 4-phenylbutyric acid scaffold has been identified as an effective albumin-binding moiety.[2] The nature of the substituent at the para-position of the phenyl ring plays a significant role in modulating this affinity.
A comparative study of 4-(p-substituted phenyl)butyric acid derivatives revealed a clear trend in their binding to human serum albumin (HSA).[3] The binding affinity was found to be influenced by the hydrophobicity and electronic properties of the para-substituent.
| Compound | Para-Substituent | Relative Albumin-Binding Affinity* | Reference |
| 4-(p-Iodophenyl)butyric acid | Iodo (-I) | 1.00 | [3] |
| 4-(p-Bromophenyl)butyric acid | Bromo (-Br) | 0.09 | [3] |
| This compound | Methyl (-CH3) | 0.05 | [3] |
*Relative affinity was calculated with the affinity of [¹¹¹In]In-FAPI-46-I (containing the 4-(p-iodophenyl)butyric acid moiety) set to 1.00.
Interpretation of Data:
The data clearly indicates that a larger and more hydrophobic substituent at the para-position, such as iodine, leads to a significantly higher albumin binding affinity compared to the smaller methyl group in this compound. This suggests that the binding interaction is likely driven by hydrophobic interactions within the binding pocket of albumin. This structure-affinity relationship is crucial for designing analogs with tailored pharmacokinetic profiles for different therapeutic applications.
Experimental Workflow: In Vitro Albumin Binding Assay
The following diagram outlines a typical workflow for determining the albumin binding affinity of a novel compound using an ultrafiltration-based method.
Caption: Workflow for determining albumin binding affinity.
Histone Deacetylase (HDAC) Inhibition: An Epigenetic Mechanism of Action
Phenylbutyric acid and its analogs are recognized as pan-HDAC inhibitors, meaning they inhibit the activity of multiple HDAC isoforms.[4] This inhibition leads to the hyperacetylation of histones, which in turn alters chromatin structure and gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
| Compound | Target | IC50 | Reference |
| Phenylbutyrate (PBA) | Pan-HDACs | 1.21 - 1.92 mM (in cell lines) | [4] |
| AOPHA-Me | HDAC isoforms | ~30-fold lower than PBA | [5] |
Causality in Experimental Design:
The choice of a fluorometric assay for HDAC inhibition is based on its high sensitivity and suitability for high-throughput screening. The assay relies on a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity, allowing for the quantification of inhibition.
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound analogs) in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <1%) to avoid interference with the assay.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme. Include a "no enzyme" control and a "vehicle" control (with solvent but no test compound).
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the test compounds to interact with the HDAC enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Reaction Termination and Signal Development: Add a developer solution containing a stop reagent (e.g., Trichostatin A, a potent HDAC inhibitor) to terminate the HDAC reaction and initiate the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-Proliferative Activity: Impact on Cancer Cell Viability
The HDAC inhibitory and chemical chaperone activities of 4-phenylbutyric acid analogs contribute to their anti-proliferative effects in various cancer cell lines. These compounds can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth.
While a comprehensive table of GI50 values for a series of this compound analogs is not available in the literature, studies on related compounds demonstrate their potential. For example, a novel derivative of butyric acid, pivalyloxymethyl butyrate (AN-9), has been shown to inhibit the proliferation of leukemic cells at concentrations approximately 10-fold lower than butyric acid itself.[6]
Signaling Pathway of Phenylbutyric Acid-Induced Apoptosis
Phenylbutyric acid and its analogs can induce apoptosis through the activation of the unfolded protein response (UPR) as a consequence of ER stress. Prolonged ER stress triggers apoptotic signaling pathways.
Caption: ER stress-mediated apoptosis pathway.[1][7][8]
Self-Validating Experimental Design:
To ensure the trustworthiness of the findings, a robust experimental design for assessing anti-proliferative activity should include multiple cancer cell lines with varying genetic backgrounds. The use of a colorimetric assay, such as the MTT assay, provides a quantitative measure of cell viability. This assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Conclusion and Future Directions
The analysis of this compound and its analogs reveals a clear structure-activity relationship that can be exploited for the rational design of novel therapeutic agents. The para-substituent on the phenyl ring is a key determinant of albumin binding affinity, with larger, more hydrophobic groups leading to stronger interactions and potentially longer in vivo half-lives. The butyric acid side chain is crucial for HDAC inhibition, and modifications to this part of the molecule can significantly impact potency.
The anti-proliferative activity of these compounds is a result of their multifaceted mechanism of action, involving both epigenetic modulation through HDAC inhibition and the induction of apoptosis via ER stress pathways. Future research should focus on the synthesis and evaluation of a broader range of analogs to further refine the SAR and to develop isoform-selective HDAC inhibitors with improved therapeutic indices. Additionally, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds in relevant disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-phenylbutyric acid attenuates endoplasmic reticulum stress-mediated apoptosis and protects the hepatocytes from intermittent hypoxia-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of 4-(p-Tolyl)butyric acid with other fatty acid derivatives"
A Head-to-Head Comparison of 4-(p-Tolyl)butyric Acid with Other Fatty Acid Derivatives: A Guide for Researchers A Comprehensive Evaluation of Efficacy and Mechanism of Action in Preclinical Models
Abstract
This guide provides a detailed framework for a head-to-head comparison of this compound against a panel of well-characterized fatty acid derivatives: 4-phenylbutyric acid (4-PBA), valproic acid (VPA), and gemfibrozil. Recognizing the distinct and overlapping mechanisms of these compounds, this document outlines a series of robust experimental protocols to elucidate their comparative efficacy and mechanisms of action. The proposed studies will focus on key cellular processes implicated in various pathologies, including histone deacetylase (HDAC) inhibition, endoplasmic reticulum (ER) stress modulation, and peroxisome proliferator-activated receptor alpha (PPARα) activation. By providing detailed methodologies and data interpretation guidelines, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound in relation to established fatty acid-based therapeutics.
Introduction: The Therapeutic Potential of Fatty Acid Derivatives
Fatty acid derivatives have emerged as a versatile class of molecules with significant therapeutic potential across a spectrum of diseases. Their relatively simple chemical structures belie a complex and nuanced range of biological activities. This guide focuses on a comparative analysis of this compound, a lesser-characterized molecule, against three well-established fatty acid derivatives:
-
4-Phenylbutyric Acid (4-PBA): A terminal aromatic substituted fatty acid, 4-PBA is recognized for its dual role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[1][2][3] It is clinically used for the treatment of urea cycle disorders and is being investigated for a variety of other conditions.[1]
-
Valproic Acid (VPA): A branched short-chain fatty acid, VPA is a widely used antiepileptic drug that has been identified as a potent inhibitor of class I and IIa histone deacetylases (HDACs).[4][5] Its ability to modulate gene expression through epigenetic mechanisms has led to its investigation in cancer therapy and neuroprotective strategies.[4][6]
-
Gemfibrozil: A fibric acid derivative, gemfibrozil functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[7][8] It is primarily used to regulate lipid metabolism, specifically to lower triglyceride levels and raise high-density lipoprotein (HDL) cholesterol.[7]
The structural similarity of this compound to 4-PBA suggests the potential for overlapping biological activities, particularly in the realms of ER stress modulation and HDAC inhibition. This guide proposes a systematic approach to directly compare the performance of this compound with 4-PBA, VPA, and gemfibrozil, providing a rigorous framework for its preclinical evaluation.
Comparative Analysis: Key Performance Parameters and Experimental Designs
To conduct a comprehensive head-to-head comparison, we will evaluate the selected fatty acid derivatives across three key mechanistic pathways: HDAC inhibition, ER stress modulation, and PPARα activation.
Assessment of Histone Deacetylase (HDAC) Inhibition
Both 4-PBA and VPA are known to inhibit HDACs, leading to the hyperacetylation of histones and subsequent alterations in gene expression.[2][4][5] Given the structural similarity between this compound and 4-PBA, it is plausible that it may also possess HDAC inhibitory activity.
Experimental Design: In Vitro Fluorometric HDAC Inhibition Assay
This assay will quantify the direct inhibitory effect of the test compounds on HDAC enzymatic activity.
dot
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound, 4-PBA, and VPA in assay buffer. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (e.g., DMSO).
-
-
Reaction Setup:
-
In a 96-well black microplate, add the assay buffer, diluted test compounds, and a recombinant human HDAC enzyme (e.g., HDAC1 or a pan-HDAC extract).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development:
-
Add a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A) to terminate the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.
-
-
Fluorescence Measurement:
-
Read the fluorescence on a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a sigmoidal curve.
-
Expected Outcomes and Interpretation:
This experiment will provide a quantitative comparison of the direct HDAC inhibitory potency of the tested compounds. Lower IC50 values indicate greater inhibitory activity. A comparison of the IC50 values will allow for a ranking of the compounds based on their ability to inhibit HDACs.
Table 1: Hypothetical Comparative HDAC Inhibition Data
| Compound | IC50 (mM) |
| This compound | To be determined |
| 4-Phenylbutyric Acid | ~1-5 |
| Valproic Acid | ~0.5-2 |
| Gemfibrozil | >10 (expected) |
| Trichostatin A (Control) | ~0.01 |
Evaluation of Endoplasmic Reticulum (ER) Stress Modulation
4-PBA is a well-documented chemical chaperone that mitigates ER stress by facilitating proper protein folding.[1][9] This activity is crucial in various diseases characterized by protein misfolding and aggregation. We will investigate whether this compound shares this property.
Experimental Design: Cell-Based ER Stress Assay
This assay will assess the ability of the test compounds to protect cells from chemically induced ER stress.
Caption: Workflow for the PPARα luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter. A co-transfected Renilla luciferase plasmid can be used for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with serial dilutions of this compound, 4-PBA, VPA, and gemfibrozil. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24 hours to allow for PPARα activation and luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the half-maximal effective concentration (EC50) for each active compound.
-
Expected Outcomes and Interpretation:
An increase in luciferase activity in a dose-dependent manner indicates that a compound is a PPARα agonist. The EC50 value will provide a quantitative measure of its potency. This experiment will clarify whether this compound or the other non-fibrate compounds have any off-target effects on PPARα activation.
Table 3: Hypothetical Comparative PPARα Activation Data
| Compound | EC50 (µM) |
| This compound | To be determined |
| 4-Phenylbutyric Acid | >100 (expected) |
| Valproic Acid | >100 (expected) |
| Gemfibrozil | ~10-50 |
| GW7647 (Control) | ~0.001-0.01 |
Data Summary and Interpretation
The collective data from these experiments will allow for a comprehensive, multi-faceted comparison of this compound with 4-PBA, VPA, and gemfibrozil. The results should be summarized in a clear and concise manner to facilitate direct comparison.
Table 4: Summary of Comparative Performance
| Compound | HDAC Inhibition (IC50) | ER Stress Mitigation | PPARα Activation (EC50) |
| This compound | To be determined | To be determined | To be determined |
| 4-Phenylbutyric Acid | Moderate | High | None |
| Valproic Acid | High | Low/None | None |
| Gemfibrozil | None | None | Moderate |
The interpretation of these results will provide crucial insights into the potential therapeutic applications of this compound. For instance, if it demonstrates potent HDAC inhibition and ER stress mitigation, it could be a promising candidate for diseases with complex pathologies involving both epigenetic dysregulation and protein misfolding, such as certain neurodegenerative disorders and cancers.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to perform a head-to-head comparison of this compound with other clinically relevant fatty acid derivatives. The proposed experimental framework will generate crucial data to define its mechanism of action and comparative efficacy.
Future studies should build upon these findings. If this compound shows promising activity in these in vitro assays, subsequent investigations should include:
-
In vivo studies: To evaluate its pharmacokinetic profile, safety, and efficacy in relevant animal models of disease.
-
Target deconvolution: To identify specific protein targets and off-targets using techniques such as chemical proteomics.
-
Structure-activity relationship (SAR) studies: To synthesize and test analogs of this compound to optimize its potency and selectivity.
By following the methodologies outlined in this guide, researchers can effectively characterize the biological activity of this compound and determine its potential as a novel therapeutic agent.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 4. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid inhibits histone deacetylase activity and suppresses excitotoxicity-induced GAPDH nuclear accumulation and apoptotic death in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARα-dependent increase of mouse urine output by gemfibrozil and fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
"assessing the reproducibility of 4-(p-Tolyl)butyric acid synthesis protocols"
A Comparative Guide to the Reproducible Synthesis of 4-(p-Tolyl)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (4-TB), also known as 4-(4-Methylphenyl)butanoic acid, is a valuable building block in organic synthesis and drug development.[1] Its structure, featuring a substituted aromatic ring coupled to a carboxylic acid moiety, makes it a precursor for various more complex molecules. Given its importance, the ability to synthesize 4-TB in a reliable and reproducible manner is paramount.
The most prevalent and industrially relevant synthetic route involves a two-step process: a Friedel-Crafts acylation followed by a reduction of the resulting keto-acid intermediate.[2] While the initial acylation is relatively standard, the choice of reduction methodology is the critical determinant of the overall process's efficiency, safety, scalability, and, most importantly, reproducibility. This guide will dissect this synthetic pathway, offering a comparative analysis of three distinct reduction protocols: the Clemmensen, Wolff-Kishner, and catalytic hydrogenation reactions.
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// Edges start -> step1; step1 -> intermediate; intermediate -> step2;
step2 -> protocolA [label="Strongly Acidic\nConditions"]; step2 -> protocolB [label="Strongly Basic\nConditions"]; step2 -> protocolC [label="Neutral/Mild\nConditions"];
protocolA -> end_product; protocolB -> end_product; protocolC -> end_product; } Figure 1: General two-step synthetic workflow for this compound.
Part I: The Common Intermediate - Synthesis of 4-Oxo-4-(p-tolyl)butanoic acid
The synthesis begins with a Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds on an aromatic ring.[3] In this case, toluene reacts with succinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the key intermediate, 4-oxo-4-(p-tolyl)butanoic acid.[4][5]
Mechanism and Rationale
The reaction proceeds via an electrophilic aromatic substitution.[3] AlCl₃ coordinates with succinic anhydride, polarizing it and generating a highly reactive acylium ion electrophile. Toluene, activated by its electron-donating methyl group, acts as the nucleophile, attacking the acylium ion. The methyl group preferentially directs the acylation to the para position due to steric hindrance at the ortho positions, leading to high regioselectivity for the desired product. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further reaction, which prevents poly-acylation.[6]
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (to handle the HCl gas evolved). The entire apparatus must be thoroughly dried to prevent deactivation of the AlCl₃ catalyst.
-
Reagents: Anhydrous aluminum chloride (2.2 eq.) is suspended in an inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂ or Ar). Toluene (1.0 eq.) is added to the suspension.
-
Reaction: Succinic anhydride (1.0 eq.) dissolved in the same solvent is added dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10°C.
-
Work-up: After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then slowly poured onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are washed, dried over anhydrous sulfate, and concentrated under reduced pressure to yield crude 4-oxo-4-(p-tolyl)butanoic acid.
Reproducibility Challenges in Acylation
-
Catalyst Quality: The purity and reactivity of AlCl₃ are critical. It must be anhydrous, as moisture will hydrolyze it, reducing its efficacy. Using a freshly opened bottle or a sublimed grade is recommended.
-
Temperature Control: The reaction is exothermic. Poor temperature control can lead to side reactions and reduced yield.
-
Solvent Choice: While solvents like dichloromethane work, nitrobenzene can sometimes improve yields for less reactive systems, though it is more toxic and difficult to remove.
Part II: Comparative Analysis of Reduction Protocols
The choice of method to reduce the ketone in 4-oxo-4-(p-tolyl)butanoic acid to a methylene group is the most significant variable affecting the synthesis. The presence of a carboxylic acid group on the same molecule dictates the compatibility of the reaction conditions.
dot digraph "Reduction_Comparison" { graph [rankdir=LR, splines=true, nodesep=0.5, ranksep=1]; node [shape=record, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowhead=vee];
// Node Definitions Clemmensen [label="{Clemmensen Reduction | {Conditions: Zn(Hg), conc. HCl | Environment: Strongly Acidic} | {Pros: Effective for aryl-ketones | Cons: Harsh acid, substrate limitations}}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WolffKishner [label="{Wolff-Kishner Reduction | {Conditions: N2H4, KOH, high temp | Environment: Strongly Basic} | {Pros: Good for acid-sensitive substrates | Cons: Harsh base, high temp, safety}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrogenation [label="{Catalytic Hydrogenation | {Conditions: H2, Pd/C, pressure | Environment: Neutral/Mild} | {Pros: Clean, mild conditions | Cons: Equipment, catalyst cost/poisoning}}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout sub [label="4-Oxo-4-(p-tolyl)butanoic acid", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges sub -> Clemmensen; sub -> WolffKishner; sub -> Hydrogenation; Clemmensen -> prod; WolffKishner -> prod; Hydrogenation -> prod; } Figure 2: Comparison of the three primary reduction pathways.
Protocol A: Clemmensen Reduction
The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to deoxygenate aldehydes and ketones.[7] It is particularly effective for reducing aryl-alkyl ketones like our intermediate, making it a classic choice for this synthesis.[8]
-
Mechanistic Insight: The precise mechanism remains obscure due to the reaction's heterogeneous nature, but it is believed to involve radical or organozinc intermediates on the surface of the zinc.[7][8] Importantly, alcohols are not thought to be intermediates, which is why subjecting the corresponding alcohol to Clemmensen conditions does not typically yield the alkane.[8] This direct pathway is advantageous as it avoids potential side reactions associated with alcohol intermediates.
-
Detailed Protocol:
-
Amalgam Preparation: Zinc granules are washed with dilute HCl to activate the surface, then stirred with a solution of mercury(II) chloride. The mercury amalgamates with the zinc, which is crucial for the reaction's success.
-
Reduction: The crude 4-oxo-4-(p-tolyl)butanoic acid is added to a flask containing the freshly prepared zinc amalgam, concentrated HCl, water, and toluene (as a co-solvent).
-
Heating: The mixture is heated to reflux with vigorous stirring for several hours. Periodic addition of more concentrated HCl may be necessary to maintain the acidic conditions and drive the reaction to completion.
-
Work-up and Isolation: After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is typically purified by recrystallization.
-
-
Reproducibility Factors:
-
Amalgam Activity: The effectiveness of the zinc amalgam is paramount. Inconsistent preparation can lead to variable reaction times and incomplete conversion.
-
Heterogeneous Nature: As a two-phase reaction occurring on a metal surface, the rate can be sensitive to stirring speed and the surface area of the zinc. This can be a source of variability between batches.
-
Substrate Limitation: The strongly acidic conditions are incompatible with any acid-sensitive functional groups. While our substrate is tolerant, this limits the broader applicability of the method.[7]
-
Protocol B: Wolff-Kishner Reduction
The Wolff-Kishner reduction is the primary alternative to the Clemmensen, operating under strongly basic conditions.[2] It involves the conversion of the ketone to a hydrazone, which then decomposes at high temperatures in the presence of a strong base to yield the alkane and nitrogen gas.[9][10]
-
Mechanistic Insight: The reaction begins with the formation of a hydrazone intermediate from the ketone and hydrazine.[11] A strong base (e.g., KOH) deprotonates the hydrazone, which, upon heating, collapses to form a carbanion and evolves N₂ gas. This irreversible loss of nitrogen is the thermodynamic driving force of the reaction.[12] The resulting carbanion is then protonated by the solvent to give the final product.
-
Detailed Protocol (Huang-Minlon Modification): The Huang-Minlon modification is a more practical, one-pot procedure that significantly improves yields and reduces reaction times compared to the original method.[9][11]
-
Hydrazone Formation: The crude 4-oxo-4-(p-tolyl)butanoic acid, potassium hydroxide (or sodium hydroxide), hydrazine hydrate, and a high-boiling solvent like diethylene glycol are combined in a flask fitted with a distillation apparatus.
-
Water Removal: The mixture is heated to reflux. Water and excess hydrazine are distilled off, which allows the reaction temperature to rise to ~200°C.[10] This is a critical step for driving the subsequent decomposition.
-
Decomposition: The reaction is held at this high temperature for several hours until nitrogen evolution ceases.
-
Work-up and Isolation: The cooled reaction mixture is diluted with water and acidified (e.g., with HCl) to precipitate the carboxylic acid product. The crude product is collected by filtration and purified by recrystallization.
-
-
Reproducibility Factors:
-
Temperature Control: Reaching and maintaining the high temperatures (~200°C) required for hydrazone decomposition is crucial. Inconsistent heating can lead to incomplete reactions.[10]
-
Anhydrous Conditions: While the initial step generates water, its efficient removal is key. Residual water can lower the maximum achievable temperature and hinder the reaction.[10]
-
Safety: Hydrazine is highly toxic and potentially explosive. High reaction temperatures also pose a risk. This protocol requires a well-ventilated fume hood and careful handling.
-
Protocol C: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder, often cleaner, alternative for reducing the benzylic ketone. This method typically uses a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.[2]
-
Mechanistic Insight: The reaction occurs on the surface of the metal catalyst. The ketone is adsorbed onto the palladium surface, where it reacts with adsorbed hydrogen atoms. The reaction typically proceeds via a benzyl alcohol intermediate. Complete reduction to the methylene group (hydrogenolysis) requires forcing conditions (higher pressure/temperature) or an acidic medium, as the C-O bond of the benzyl alcohol is more readily cleaved under these conditions.[13]
-
Detailed Protocol:
-
Setup: 4-Oxo-4-(p-tolyl)butanoic acid is dissolved in a suitable solvent (e.g., ethanol, acetic acid) in a high-pressure hydrogenation vessel (e.g., a Parr shaker).
-
Catalyst: A catalytic amount of 10% Pd/C is added to the solution. The vessel is sealed.
-
Hydrogenation: The vessel is purged with nitrogen, then filled with hydrogen gas to the desired pressure (e.g., 50-500 psi). The mixture is then heated and agitated for several hours.
-
Work-up and Isolation: After the reaction, the vessel is cooled and vented. The catalyst is removed by filtration through a pad of Celite®. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization.
-
-
Reproducibility Factors:
-
Catalyst Activity: The activity of Pd/C can vary between suppliers and even batches. Catalyst poisoning by impurities (e.g., sulfur compounds) can halt the reaction.
-
Reaction Conditions: The combination of pressure, temperature, and solvent can dramatically affect the outcome. In some cases, the reaction may stop at the benzyl alcohol stage.[14] Using an acidic solvent like acetic acid can promote the subsequent hydrogenolysis to the desired alkane.
-
Equipment: This method requires specialized high-pressure equipment, which may not be available in all laboratories.
-
Performance Comparison and Data Summary
The choice of protocol depends heavily on the available equipment, safety considerations, and the scale of the synthesis. The following table provides a comparative summary to guide this decision.
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction | Catalytic Hydrogenation |
| Reaction Conditions | Strongly acidic (conc. HCl) | Strongly basic (KOH), high temp (~200°C) | Neutral/Mildly Acidic, High H₂ Pressure |
| Typical Yield | 70-90% | 80-95% (Huang-Minlon) | 85-99% |
| Key Reagents | Zn(Hg), conc. HCl | N₂H₄·H₂O, KOH, Diethylene Glycol | H₂, Pd/C |
| Primary Challenge | Reproducibility of Zn(Hg) activity; harsh acid. | High temperatures; handling of toxic hydrazine. | Catalyst activity/poisoning; specialized equipment. |
| Substrate Scope | Poor for acid-sensitive molecules.[7] | Poor for base-sensitive molecules (e.g., esters).[10] | Broad scope, but sensitive to catalyst poisons. |
| Safety Concerns | Corrosive HCl, toxic mercury salts. | Toxic/explosive hydrazine, high temperatures. | Flammable H₂ gas under high pressure. |
| Ideal For | Acid-stable aryl-alkyl ketones. | Base-stable, acid-sensitive substrates. | Substrates with multiple reducible groups (offers selectivity). |
Validation: Purification and Characterization
Regardless of the chosen protocol, the final product must be purified and its identity confirmed to ensure a reproducible outcome.
-
Purification: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be chosen to provide high recovery of crystalline this compound.[15]
-
Characterization:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 54-58°C.[15] A broad or depressed melting point indicates impurities.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl group, and the three methylene groups of the butyric acid chain. The ¹³C NMR will confirm the presence of 11 distinct carbon atoms.
-
Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).[16][17] The disappearance of the ketone carbonyl peak from the intermediate (~1680 cm⁻¹) is a key indicator of a complete reaction.
-
Mass Spectrometry: Will confirm the molecular weight of the product (C₁₁H₁₄O₂, MW: 178.23 g/mol ).[1][18]
-
Conclusion and Recommendations
All three discussed protocols are capable of producing this compound. The choice of method is a strategic one based on laboratory constraints and desired outcomes.
-
The Clemmensen Reduction is a classic and effective method for this specific substrate, but its reproducibility can be hampered by the heterogeneous nature of the reaction and the activity of the zinc amalgam.
-
The Wolff-Kishner Reduction , particularly the Huang-Minlon modification, often provides higher and more consistent yields.[11] However, it requires high temperatures and the handling of hazardous materials, making it less suitable for large-scale or less-equipped labs.
-
Catalytic Hydrogenation represents the most modern and "green" approach. It typically offers the highest yields and purity with the simplest work-up. Its primary barriers are the need for specialized high-pressure equipment and the potential for catalyst deactivation, which can impact cost and reproducibility.
For routine, reproducible lab-scale synthesis where safety and waste are primary concerns, catalytic hydrogenation is the superior method, provided the necessary equipment is available. For labs without hydrogenation capabilities, the Wolff-Kishner (Huang-Minlon) reduction offers a more reliable and higher-yielding alternative to the Clemmensen reduction, albeit with more significant safety considerations.
References
- 1. scbt.com [scbt.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Oxo-4-(p-tolyl)butanoic acid | CymitQuimica [cymitquimica.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. 4-(para-Tolyl)-butyric acid [webbook.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(p-Tolyl)butyric Acid
The disposal of any chemical waste requires a deliberate and informed approach. 4-(p-Tolyl)butyric acid, while not classified as an acutely hazardous waste, presents potential hazards that necessitate careful management. This guide is structured to provide a clear, logical workflow, from initial handling and segregation to final disposal, ensuring that each step is grounded in established safety protocols and regulatory compliance.
Hazard Identification and Risk Assessment
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data for this compound is limited, its structural similarity to other carboxylic acids, such as butyric acid, allows for a conservative assessment of its potential risks.
Key Hazards:
-
Harmful if swallowed: The primary hazard identified for this compound is that it is harmful if ingested.[1]
-
Skin and Eye Irritation: Like many carboxylic acids, it may cause skin and eye irritation upon contact.[2][3]
A site-specific risk assessment should be conducted to identify and mitigate any additional hazards present in your laboratory environment.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure during handling and disposal, the following minimum PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[6] | Protects against accidental splashes of the chemical, which could cause eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[6] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[6] | Protects skin and personal clothing from contamination. |
| Respiratory | Generally not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated.[2] | This compound is a solid with low volatility. Respiratory protection is a precaution against inhalation of dust or aerosols. |
Waste Segregation and Container Management: A Critical First Step
Proper segregation of chemical waste at the source is a foundational principle of laboratory safety and compliant disposal.[4][7] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Core Principles:
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Harmful if Swallowed").[7]
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents, strong bases, or other reactive chemicals.[2] A separate container should be used for each class of chemical waste.[8]
-
Container Integrity: Ensure the waste container is in good condition, with a secure, tight-fitting lid to prevent spills and the release of vapors.[7] Keep containers closed except when adding waste.[9]
Workflow for Disposal of this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
